GW806742X hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N7O4S.ClH/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28;/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWLRYRNSVTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF3N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of MLKL Inhibitors: A Technical Guide to GW806742X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. A key effector in this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and lytic cell death. The critical role of MLKL in executing necroptosis has made it an attractive therapeutic target for the development of novel inhibitors. This technical guide provides an in-depth overview of the discovery and development of MLKL inhibitors, with a specific focus on GW806742X, a potent ATP-mimetic inhibitor of MLKL.
The Necroptosis Signaling Pathway
The best-characterized necroptosis pathway is initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). In the absence of active Caspase-8, a signaling cascade involving RIPK1 and RIPK3 is triggered, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[1] Within the necrosome, RIPK3 phosphorylates MLKL, the terminal effector of the pathway.[1] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing cell death.[2]
Discovery of GW806742X as an MLKL Inhibitor
GW806742X was initially developed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a key player in angiogenesis. It belongs to the chemical class of dianilinopyrimidine ureas. Subsequent screening and characterization efforts revealed its potent inhibitory activity against MLKL, the terminal effector of the necroptosis pathway. This discovery highlighted the potential for targeting the pseudokinase domain of MLKL with ATP-mimetic small molecules.
Mechanism of Action
GW806742X acts as an ATP-competitive inhibitor by binding to the nucleotide-binding site within the pseudokinase domain of MLKL.[3] This binding event prevents the conformational changes required for MLKL activation, oligomerization, and subsequent translocation to the plasma membrane, thereby inhibiting necroptotic cell death.[3]
Quantitative Data for GW806742X
The following tables summarize the key quantitative data for GW806742X, providing a clear comparison of its potency and binding affinity.
| Parameter | Value | Target | Assay Type | Reference |
| Kd | 9.3 µM | MLKL (pseudokinase domain) | Binding Assay | |
| IC50 | < 50 nM | Necroptosis Inhibition (TSQ-induced in MDFs) | Cell Viability Assay | [3] |
| IC50 | 2 nM | VEGFR2 | Kinase Assay | |
| IC50 | 5 nM | VEGF-induced HUVEC proliferation | Cell Proliferation Assay |
Table 1: Potency and Binding Affinity of GW806742X
MDFs: Mouse Dermal Fibroblasts; TSQ: TNF, Smac mimetic, Q-VD-OPh; HUVEC: Human Umbilical Vein Endothelial Cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of MLKL inhibitors like GW806742X are provided below.
Necroptosis Induction and Cell Viability Assay (LDH Release)
This protocol is used to induce necroptosis in a cell line and quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from compromised plasma membranes.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929, mouse dermal fibroblasts)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MLKL inhibitor (e.g., GW806742X) dissolved in DMSO
-
Necroptosis-inducing agents:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Smac mimetic (e.g., Compound A)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk or Q-VD-OPh)
-
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the MLKL inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a stock solution of the necroptosis-inducing cocktail (e.g., TNF-α, Smac mimetic, and z-VAD-fmk; often abbreviated as TSZ). Add the cocktail to the wells containing the inhibitor-treated cells to achieve the desired final concentrations. Include a "no treatment" control and a "maximum lysis" control (by adding lysis buffer from the LDH kit to untreated wells).
-
Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) or carefully collect the supernatant from each well.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture containing a substrate and a dye that changes color in the presence of LDH.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity relative to the maximum lysis control.
Western Blot Analysis of MLKL Phosphorylation
This protocol is used to detect the phosphorylated, active form of MLKL (p-MLKL) in cell lysates.
Materials:
-
Cell line and culture reagents
-
6-well plates
-
MLKL inhibitor and necroptosis-inducing agents
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-MLKL (p-MLKL)
-
Primary antibody against total MLKL and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the MLKL inhibitor and necroptosis-inducing agents as described in the LDH assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total MLKL and a loading control to ensure equal protein loading.
MLKL Membrane Translocation Assay (Immunofluorescence)
This protocol visualizes the translocation of MLKL to the plasma membrane upon necroptosis induction.
Materials:
-
Cell line and culture reagents
-
Glass coverslips in culture plates
-
MLKL inhibitor and necroptosis-inducing agents
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against MLKL
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on glass coverslips in culture plates and allow them to adhere.
-
Treatment: Treat the cells with the MLKL inhibitor and necroptosis-inducing agents for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with fixation buffer, and then permeabilize with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Antibody Incubation: Incubate the cells with the primary antibody against MLKL, followed by incubation with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the subcellular localization of MLKL using a fluorescence microscope. In necroptotic cells, MLKL will appear to translocate from a diffuse cytoplasmic pattern to puncta at the plasma membrane.
Synthesis and Structure-Activity Relationship (SAR)
GW806742X is a dianilinopyrimidine urea. The general synthesis of such compounds involves the reaction of an appropriate aminopyrimidine with a substituted phenyl isocyanate. While a specific, detailed synthesis protocol for GW806742X is not publicly available, the synthesis of related dianilinopyrimidine ureas has been described in the literature.
The structure-activity relationship (SAR) for dianilinopyrimidine ureas as kinase inhibitors has been extensively studied, primarily in the context of VEGFR2 inhibition. Key features for potent inhibition often include:
-
The dianilinopyrimidine core which mimics the adenine (B156593) of ATP and forms hydrogen bonds with the kinase hinge region.
-
The urea linker which can form additional hydrogen bonds.
-
The terminal phenyl ring which can be substituted to enhance potency and selectivity by interacting with specific pockets in the kinase active site.
The SAR of this scaffold for MLKL inhibition is less well-defined in the public domain. However, the potent activity of GW806742X suggests that the specific substitution patterns on the phenyl rings are crucial for its interaction with the MLKL pseudokinase domain. Further studies are needed to fully elucidate the SAR for MLKL inhibition within this chemical series.
Conclusion
GW806742X represents a significant tool compound for studying the role of MLKL in necroptosis. Its discovery as an MLKL inhibitor, originally developed as a VEGFR2 inhibitor, underscores the value of screening existing compound libraries against new targets. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy of novel MLKL inhibitors. While the specific synthesis and SAR for MLKL inhibition by GW806742X require further elucidation, the available data clearly demonstrate the therapeutic potential of targeting the MLKL pseudokinase domain to modulate necroptotic cell death. Future research in this area will likely focus on developing more selective and potent MLKL inhibitors with improved pharmacokinetic properties for clinical applications.
References
GW806742X Hydrochloride: A Dual Inhibitor of Necroptosis and Angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GW806742X hydrochloride is a potent small molecule inhibitor with a dual mechanism of action, targeting both Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed descriptions of its effects on the MLKL-mediated necroptosis and VEGFR2-mediated angiogenesis signaling pathways are presented, along with established experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell death, inflammation, oncology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound GW806742X. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of GW806742X
| Identifier | Value |
| IUPAC Name | 3-((4-((4-(3-(4-(trifluoromethoxy)phenyl)ureido)phenyl)(methyl)amino)pyrimidin-2-yl)amino)benzenesulfonamide |
| CAS Number | 579515-63-2 (for the parent compound) |
| Molecular Formula | C₂₅H₂₂F₃N₇O₄S |
| Molecular Weight | 573.55 g/mol |
| SMILES | O=S(C1=CC=CC(NC2=NC=CC(N(C)C3=CC=C(NC(NC4=CC=C(OC(F)(F)F)C=C4)=O)C=C3)=N2)=C1)(N)=O |
Table 2: Physicochemical Properties of GW806742X
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO (≥50.8 mg/mL) and Ethanol (≥2.53 mg/mL with sonication). Insoluble in water. |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action and Biological Activity
This compound exhibits a dual inhibitory activity against two distinct and critical cellular signaling pathways: necroptosis, mediated by MLKL, and angiogenesis, driven by VEGFR2.
Inhibition of MLKL and Necroptosis
Necroptosis is a form of programmed cell death that is independent of caspases and is implicated in various inflammatory and neurodegenerative diseases. The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, MLKL.[1] Upon activation by stimuli such as Tumor Necrosis Factor (TNF), RIPK1 and RIPK3 form a complex known as the necrosome, leading to the phosphorylation and activation of MLKL.[1] Activated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, culminating in cell death.
GW806742X acts as a potent inhibitor of MLKL. It binds to the pseudokinase domain of MLKL with a reported dissociation constant (Kd) of 9.3 μM.[2] This binding event is thought to prevent the conformational changes required for MLKL oligomerization and its subsequent translocation to the plasma membrane, thereby inhibiting the execution of necroptotic cell death.[2]
Table 3: In Vitro Activity against MLKL
| Parameter | Value | Cell Line/System |
| Kd (MLKL) | 9.3 μM | Recombinant MLKL |
Inhibition of VEGFR2 and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a fundamental process in development, wound healing, and cancer progression. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are the primary drivers of this process. The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
GW806742X is a highly potent inhibitor of VEGFR2, with a reported IC50 value of 2 nM in kinase assays.[2] By targeting the ATP-binding site of the VEGFR2 kinase domain, GW806742X effectively blocks its catalytic activity, thereby abrogating downstream signaling and inhibiting VEGF-induced angiogenesis. This is demonstrated by its ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 5 nM.[2]
Table 4: In Vitro Activity against VEGFR2
| Parameter | Value | Cell Line/System |
| IC50 (VEGFR2) | 2 nM | Kinase Assay |
| IC50 (HUVEC Proliferation) | 5 nM | HUVEC |
Signaling Pathways
The dual inhibitory nature of this compound allows it to modulate two distinct signaling pathways critical in pathophysiology.
Necroptosis Signaling Pathway
The following diagram illustrates the canonical necroptosis pathway and the point of inhibition by GW806742X.
References
GW806742X Hydrochloride: A Technical Guide to a Potent MLKL Inhibitor in Necroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation and ischemic injury. A key effector in this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. GW806742X hydrochloride has been identified as a potent inhibitor of MLKL, making it a valuable tool for studying the intricacies of necroptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental considerations for its use in research settings.
Introduction to Necroptosis and the Role of MLKL
Necroptosis is a lytic, pro-inflammatory form of programmed cell death.[1] Unlike apoptosis, it is independent of caspase activity. The signaling cascade is initiated by various stimuli, including tumor necrosis factor (TNF), leading to the formation of a protein complex known as the necrosome.[1][2] This complex typically involves Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[2]
Activated RIPK3 phosphorylates MLKL, the terminal effector of the necroptosis pathway.[3][4] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and subsequent translocation to the plasma membrane.[3][5][6] At the membrane, MLKL oligomers are believed to form pores, leading to a loss of membrane integrity, cell swelling, and ultimately, lytic cell death.[5]
This compound: A Potent Inhibitor of MLKL
GW806742X is an ATP-mimetic small molecule that potently inhibits MLKL.[7][8] It functions by binding to the pseudokinase domain of MLKL, thereby preventing the downstream events of necroptosis.[7][8] A critical aspect of its mechanism is the retardation of MLKL translocation to the plasma membrane.[7][8][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: Potency and Binding Affinity of GW806742X
| Target | Parameter | Value | Cell Line/System | Reference(s) |
| MLKL | Kd | 9.3 µM | In vitro binding assay | [7][8][9] |
| MLKL-mediated Necroptosis | IC50 | < 50 nM | Wild-type mouse dermal fibroblasts (MDFs) | [7] |
| VEGFR2 | IC50 | 2 nM | In vitro kinase assay | [7][8] |
| VEGF-induced Proliferation | IC50 | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [7][8] |
Note: The potent off-target activity against VEGFR2 should be a critical consideration in experimental design and data interpretation.
Signaling Pathways
The following diagrams illustrate the necroptosis signaling pathway and the proposed mechanism of action for GW806742X.
Caption: Necroptosis signaling cascade and the inhibitory action of GW806742X.
Experimental Protocols
While specific, detailed protocols for GW806742X are not publicly available, this section provides generalized methodologies for key experiments based on standard practices in the field. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay to Measure Necroptosis Inhibition
This assay quantifies cell death by measuring the loss of plasma membrane integrity.
Materials:
-
Cells cultured in a 96-well plate
-
Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-FMK)
-
This compound
-
Propidium Iodide (PI) solution or a commercial LDH cytotoxicity assay kit
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Induction of Necroptosis: Add a cocktail of necroptosis-inducing agents to the wells. A common combination is TNFα (e.g., 1 ng/mL), a Smac mimetic (e.g., 500 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 10 µM) to ensure the apoptotic pathway is blocked.[8]
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cell line.
-
Cell Death Measurement:
-
PI Staining: Add PI solution to each well and measure fluorescence using a plate reader.
-
LDH Assay: Collect the cell culture supernatant and measure the release of lactate (B86563) dehydrogenase (LDH) according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the results to control wells (untreated cells and cells treated with a lysis buffer for maximum cell death). Calculate the IC50 value for GW806742X.
Caption: Workflow for assessing necroptosis inhibition via cell viability assays.
Western Blot for MLKL Phosphorylation
This protocol is to detect the phosphorylation of MLKL, a key indicator of its activation.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Necroptosis-inducing agents
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with GW806742X and necroptosis-inducing agents as described in the cell viability assay.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody against phospho-MLKL overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MLKL and a loading control to ensure equal protein loading.
Immunofluorescence for MLKL Translocation
This method visualizes the subcellular localization of MLKL.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Necroptosis-inducing agents
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)
-
Primary antibody against MLKL
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips with GW806742X and necroptosis-inducing agents.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with the primary anti-MLKL antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. In necroptotic cells, MLKL will show a punctate pattern at or near the plasma membrane, which should be reduced in GW806742X-treated cells.
In Vivo Studies
Currently, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, and toxicology of this compound. Such studies are crucial for the translation of in vitro findings to preclinical and clinical settings. General considerations for in vivo studies would include:
-
Efficacy Models: Utilizing animal models of diseases where necroptosis is implicated, such as ischemia-reperfusion injury or certain inflammatory conditions.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to establish appropriate dosing regimens.
-
Toxicology: Assessing the safety profile of the compound, including potential off-target effects, which is particularly important given its potent inhibition of VEGFR2.
Synthesis and Physicochemical Characterization
Conclusion
This compound is a potent and valuable research tool for investigating the role of MLKL in necroptosis. Its ability to inhibit MLKL translocation provides a specific mechanism to dissect this cell death pathway. However, its significant off-target activity against VEGFR2 necessitates careful experimental design and interpretation of results. Further studies are required to elucidate its in vivo properties and potential as a therapeutic agent. This guide provides a foundational understanding and practical considerations for researchers utilizing GW806742X in their studies of necroptosis and related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 3. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 4. bioivt.com [bioivt.com]
- 5. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease | MDPI [mdpi.com]
- 6. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Interaction of GW806742X with the MLKL Pseudokinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between the small molecule inhibitor GW806742X and the pseudokinase domain of Mixed Lineage Kinase Domain-Like (MLKL), a key effector protein in the necroptosis pathway. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the critical signaling pathways and workflows.
Introduction to Necroptosis and the Role of MLKL
Necroptosis is a form of regulated cell death that is implicated in a variety of physiological and pathological processes, including inflammation and the response to pathogens. Unlike apoptosis, necroptosis is a caspase-independent pathway. The execution of necroptosis is critically dependent on the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, MLKL.
Upon induction of necroptosis, typically by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) in combination with caspase inhibitors, RIPK1 and RIPK3 form a signaling complex known as the necrosome.[1][2] Within this complex, RIPK3 becomes activated and subsequently phosphorylates the pseudokinase domain of MLKL.[3][4] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[3][4] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis.[4]
The pseudokinase domain of MLKL, despite lacking catalytic activity, plays a crucial regulatory role in this process. It serves as the direct target for RIPK3 phosphorylation and its conformational state dictates the activation of the N-terminal executioner domain.[3][4]
GW806742X: A Potent Inhibitor of MLKL
GW806742X is a small molecule that has been identified as a potent inhibitor of MLKL. It functions as an ATP mimetic, binding to the nucleotide-binding site within the pseudokinase domain of MLKL.[5] This binding event interferes with the conformational changes required for MLKL activation, thereby preventing its translocation to the plasma membrane and inhibiting necroptotic cell death.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of GW806742X with MLKL and its cellular effects.
Table 1: Binding Affinity and Cellular Potency of GW806742X
| Parameter | Value | Target/Assay | Reference |
| Binding Affinity (Kd) | 9.3 µM | MLKL Pseudokinase Domain | [5] |
| IC50 (Necroptosis) | < 50 nM | TSQ-induced necroptosis in wild-type mouse dermal fibroblasts (MDFs) | [5] |
| IC50 (VEGFR2) | 2 nM | Vascular Endothelial Growth Factor Receptor 2 | [5] |
| IC50 (HUVEC Proliferation) | 5 nM | VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells | [5] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the necroptosis signaling pathway and the mechanism of action of GW806742X.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between GW806742X and the MLKL pseudokinase domain.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between GW806742X and the MLKL pseudokinase domain.
Materials:
-
Recombinant human or mouse MLKL pseudokinase domain
-
GW806742X
-
ITC instrument (e.g., MicroCal ITC200)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO)
-
Syringe and sample cell
Protocol:
-
Sample Preparation:
-
Dissolve GW806742X in 100% DMSO to create a high-concentration stock solution.
-
Dilute the GW806742X stock and the MLKL pseudokinase domain protein into the ITC buffer. The final DMSO concentration in both the syringe and cell should be identical to avoid heat of dilution artifacts.
-
Typical concentrations: 20-50 µM MLKL in the sample cell and 200-500 µM GW806742X in the syringe.
-
Degas both solutions for 5-10 minutes before loading into the instrument.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the MLKL solution into the sample cell and the GW806742X solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
Stir the sample cell at a constant speed (e.g., 750 rpm).
-
-
Data Analysis:
-
Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Cell Viability Assay for Necroptosis Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of GW806742X for necroptosis in a cellular context.
Materials:
-
Mouse Dermal Fibroblasts (MDFs) or other necroptosis-sensitive cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
GW806742X
-
Necroptosis-inducing stimuli (TSQ):
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Smac mimetic (e.g., Compound A)
-
Pan-caspase inhibitor (e.g., Q-VD-OPh)
-
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed MDFs into a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of GW806742X in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of GW806742X. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a stock solution of the TSQ cocktail (e.g., 1 ng/mL TNF-α, 500 nM Smac mimetic, and 10 µM Q-VD-OPh).
-
Add the TSQ cocktail to the wells containing the compound-treated cells. Include a control group with no TSQ treatment.
-
Incubate the plate for a predetermined time (e.g., 24 hours).
-
-
Measurement of Cell Viability:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, non-TSQ-induced control (100% viability) and the vehicle-treated, TSQ-induced control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the GW806742X concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing an MLKL inhibitor like GW806742X.
References
- 1. Flowchart Creation [developer.mantidproject.org]
- 2. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. toolify.ai [toolify.ai]
- 5. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
GW806742X Hydrochloride: A Potent VEGFR2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
GW806742X hydrochloride is a small molecule inhibitor with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2][3][4][5][6] As an ATP-mimetic compound, this compound competitively binds to the ATP-binding site within the kinase domain of VEGFR2, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[2][4] This inhibition of VEGFR2 signaling translates to a reduction in endothelial cell proliferation, a critical step in the formation of new blood vessels.[1][2] Beyond its well-documented effects on VEGFR2, GW806742X also exhibits inhibitory activity against Mixed Lineage Kinase Domain-Like protein (MLKL), where it binds to the pseudokinase domain and interferes with necroptosis.[1][2][4][6][7] This dual activity makes GW806742X a valuable tool for studying both angiogenesis and necroptotic cell death pathways.
Quantitative Activity Data
The inhibitory potency of this compound against VEGFR2 and its cellular effects have been quantified in various assays. The following table summarizes the key quantitative data.
| Target/Process | Parameter | Value | Cell Line/System |
| VEGFR2 Kinase Activity | IC50 | 2 nM | Recombinant Human VEGFR-2 |
| VEGF-induced HUVEC Proliferation | IC50 | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| MLKL Binding Affinity | Kd | 9.3 µM | MLKL Pseudokinase Domain |
Table 1: Summary of quantitative data for this compound's activity against VEGFR2 and MLKL.[1][2][4][6]
Mechanism of Action: Inhibition of VEGFR2 Signaling
VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis. The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a series of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.
This compound functions as an ATP-competitive inhibitor. By mimicking the structure of ATP, it occupies the ATP-binding pocket of the VEGFR2 kinase domain. This prevents the binding of endogenous ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Figure 1: Inhibition of the VEGFR2 signaling pathway by this compound.
Experimental Protocols
In Vitro VEGFR2 Kinase Assay
This assay is designed to directly measure the inhibitory effect of this compound on the kinase activity of recombinant human VEGFR2.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in a kinase assay buffer to achieve a range of desired concentrations.
-
Prepare a solution of recombinant human VEGFR-2 kinase domain in the assay buffer.
-
Prepare a solution of a suitable tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, in the assay buffer.
-
Prepare a solution of ATP in the assay buffer. The concentration of ATP is often set at or near the Km value for VEGFR2 to accurately determine the IC50 of ATP-competitive inhibitors.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound or a vehicle control (DMSO).
-
Add the recombinant VEGFR-2 enzyme to each well.
-
Incubate the plate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
-
-
Detection and Analysis:
-
Terminate the kinase reaction.
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or ELISA.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Workflow for an in vitro VEGFR2 kinase assay.
HUVEC Proliferation Assay
This cell-based assay evaluates the ability of this compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
Methodology:
-
Cell Culture and Seeding:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Seed the HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Starve the cells in a low-serum medium for a few hours to reduce basal signaling.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Stimulate the cells with a predetermined concentration of VEGF to induce proliferation.
-
-
Incubation:
-
Incubate the plates for a period sufficient for cell proliferation to occur (e.g., 24-72 hours).
-
-
Proliferation Measurement:
-
Quantify cell proliferation using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 3: Workflow for a HUVEC proliferation assay.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Foundational Research on the Role of MLKL in Organelle Dynamics: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mixed lineage kinase domain-like (MLKL) protein has emerged as a critical regulator of necroptosis, a form of programmed necrotic cell death. Beyond its canonical role as an executioner of plasma membrane rupture, a growing body of evidence highlights the multifaceted involvement of MLKL in modulating the dynamics and integrity of various intracellular organelles. This technical guide provides a comprehensive overview of the foundational research on MLKL's function in organelle dynamics, with a particular focus on its interactions with mitochondria, lysosomes, and the endoplasmic reticulum. The content herein is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the signaling pathways, key experimental methodologies, and quantitative data related to MLKL's subcellular activities. Detailed protocols for essential experiments and visual representations of signaling and experimental workflows are provided to facilitate further investigation into this pivotal protein and its potential as a therapeutic target.
MLKL Signaling Pathways and Organelle Crosstalk
MLKL is a pseudokinase that functions downstream of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 in the canonical necroptosis pathway.[1][2] Upon induction of necroptosis, typically by stimuli such as tumor necrosis factor (TNF) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex known as the necrosome.[1][2] RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation from the cytosol to cellular membranes.[3][4] While the plasma membrane is a primary target, leading to cell lysis, activated MLKL also translocates to and impacts the function of several organelles.[2][5][6][7]
Canonical MLKL Activation Pathway
The activation of MLKL is a tightly regulated process initiated by death receptor signaling. The following diagram illustrates the core signaling cascade leading to MLKL activation.
Caption: Canonical MLKL activation pathway initiated by TNFα signaling.
MLKL and Mitochondrial Dynamics
Activated MLKL translocates to mitochondria, where it induces mitochondrial dysfunction through several mechanisms.[8] This includes the induction of mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c, and the production of mitochondrial reactive oxygen species (ROS).[2][8] MLKL has been shown to interact with mitochondrial proteins such as PGAM5, which can lead to the opening of the mitochondrial permeability transition pore (mPTP).[9]
Caption: Mechanisms of MLKL-induced mitochondrial dysfunction.
MLKL and Lysosomal Dynamics
Recent studies have revealed a critical role for MLKL in inducing lysosomal membrane permeabilization (LMP).[6][7][10][11] Activated MLKL translocates to the lysosomal membrane, leading to the release of lysosomal hydrolases, such as cathepsins, into the cytosol.[6][7] This release of potent degradative enzymes contributes significantly to cellular damage and necroptotic cell death.[6][7]
Caption: MLKL-mediated lysosomal membrane permeabilization.
MLKL and Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is another organelle affected by MLKL-mediated signaling. ER stress can induce necroptosis through the RIPK1/RIPK3/MLKL pathway.[12][13] Conversely, activated MLKL can also trigger or exacerbate ER stress, creating a feedback loop that amplifies the necroptotic signal.[2] This involves the upregulation of ER stress markers such as CHOP and GRP78.[14]
Caption: Interplay between MLKL and ER stress in necroptosis.
Quantitative Data on MLKL in Organelle Dynamics
The following tables summarize key quantitative findings from foundational research on MLKL's role in organelle dynamics. Due to the nature of the available literature, some data has been collated from graphical representations and textual descriptions.
Table 1: MLKL-Mediated Mitochondrial Dysfunction
| Parameter | Cell Type | Treatment | Quantitative Change | Reference |
| Mitochondrial MLKL Translocation | NIH3T3 cells | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Significant increase in mitochondrial MLKL and p-MLKL bands detected by Western blot. | [15] |
| Cytochrome c Release | U937 cells | High glucose + TNF-α/CHX | Increased cytoplasmic cytochrome c, prevented by MLKL inhibitor GW806742x. | [9] |
| Mitochondrial Membrane Potential (ΔΨm) | U937 cells | High glucose + TNF-α/CHX | Decrease in JC-1 aggregates (red) and increase in monomers (green), indicating ΔΨm loss, prevented by MLKL inhibitor. | [16] |
| Mitochondrial ROS Production | Various | Necroptotic stimuli | MLKL translocation to mitochondria triggers mitochondrial ROS production. | [2] |
Table 2: MLKL-Mediated Lysosomal Disruption
| Parameter | Cell Type | Treatment | Quantitative Change | Reference |
| MLKL Translocation to Lysosomes | HT-29 cells | TNF/SM-164/z-VAD-FMK (TSZ) | Phospho-MLKL forms large puncta that colocalize with the lysosomal marker LAMP2. | [11] |
| Lysosomal Membrane Permeabilization (LMP) | HT-29 cells | TSZ | LysoTracker Red signal dropped to ~55% at 4h, while only 8% of cells were Sytox Green positive, indicating LMP precedes plasma membrane rupture. | [7] |
| Cathepsin Release | HT-29 cells | TSZ | Release of mature cathepsins (CTSA, CTSB, CTSC, CTSD, CTSK) from the membrane fraction into the cytosol. | [7] |
| Cell Viability with Cathepsin B Inhibition | HT-29 cells | TSZ + CA-074Me (CTSB inhibitor) | Chemical inhibition or knockdown of CTSB protects cells from necroptosis. | [6][7] |
Table 3: MLKL and Endoplasmic Reticulum Stress
| Parameter | Cell Type | Treatment | Quantitative Change | Reference |
| ER Stress-Induced Necroptosis | L929sA cells | Brefeldin A (BFA) | BFA-induced cell death is switched from necroptosis to apoptosis upon MLKL siRNA knockdown. | [14] |
| Upregulation of ER Stress Markers | Mouse Liver | Gao-binge alcohol treatment | Increased phosphorylation of EIF2A and induction of CHOP, independent of MLKL genotype. | [17] |
| Upregulation of GRP78 and CHOP | Lens homogenates | Diabetic model | Increased expression of GRP78 and CHOP in diabetic models. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of MLKL in organelle dynamics.
Subcellular Fractionation for Organelle Isolation
This protocol describes the isolation of mitochondrial and lysosomal fractions from cultured cells for subsequent analysis, such as Western blotting for MLKL translocation.
Caption: General workflow for isolating organelle fractions by differential centrifugation.
Protocol:
-
Cell Culture and Harvest:
-
Culture cells to 80-90% confluency.
-
Harvest cells by scraping or trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
-
Homogenization:
-
Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing through a 27-gauge needle (10-15 times). Monitor cell lysis under a microscope.
-
-
Differential Centrifugation:
-
Nuclear Fraction Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei and unbroken cells. Carefully collect the supernatant (post-nuclear supernatant).
-
Mitochondrial Fraction Isolation: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Lysosomal/Microsomal Fraction Isolation: The supernatant from the previous step can be subjected to ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the light membrane fraction containing lysosomes and microsomes (ER).
-
-
Washing and Storage:
-
Wash the mitochondrial and lysosomal/microsomal pellets with homogenization buffer and re-centrifuge to increase purity.
-
Resuspend the final pellets in a suitable buffer for downstream applications (e.g., RIPA buffer for Western blotting).
-
Store fractions at -80°C.
-
Immunofluorescence Staining of Phosphorylated MLKL
This protocol details the visualization of activated, phosphorylated MLKL (p-MLKL) and its colocalization with organelle markers.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with necroptotic stimuli for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating in blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-p-MLKL and mouse anti-organelle marker) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using an anti-fade mounting medium.
-
Image using a confocal microscope.
-
Measurement of Mitochondrial Respiration
This protocol describes the use of high-resolution respirometry to assess mitochondrial function in response to MLKL activation.
Protocol:
-
Cell Preparation:
-
Harvest and wash cells as described in the subcellular fractionation protocol.
-
Resuspend cells in mitochondrial respiration medium (e.g., MiR05).
-
-
Respirometry Measurement:
-
Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.
-
Add the cell suspension to the respirometer chambers.
-
Permeabilize the cells with a mild detergent like digitonin (B1670571) to allow substrate access to the mitochondria.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 Respiration (Leak): Measure basal oxygen consumption.
-
State 3 Respiration (Oxidative Phosphorylation): Add substrates for Complex I (e.g., pyruvate, glutamate, malate) and ADP to measure coupled respiration.
-
Electron Transfer System (ETS) Capacity: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.
-
Complex II Respiration: Add a Complex I inhibitor (e.g., rotenone) followed by a Complex II substrate (e.g., succinate).
-
Residual Oxygen Consumption: Add a Complex III inhibitor (e.g., antimycin A) to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Calculate oxygen consumption rates (flux) for each respiratory state and normalize to cell number or protein concentration.
-
Conclusion and Future Directions
The study of MLKL's role in organelle dynamics has significantly advanced our understanding of necroptosis and its implications in various diseases. It is now clear that MLKL's function extends beyond a simple executioner of plasma membrane rupture, acting as a key modulator of mitochondrial, lysosomal, and ER function. The intricate interplay between MLKL and these organelles highlights a complex signaling network that fine-tunes the cellular response to necroptotic stimuli.
For researchers and drug development professionals, this expanded understanding of MLKL's functions opens up new avenues for therapeutic intervention. Targeting MLKL's interactions with specific organelles may offer more nuanced and potentially less cytotoxic approaches to modulating necroptosis in pathological conditions such as ischemic injury, neurodegenerative diseases, and inflammatory disorders.
Future research should focus on several key areas:
-
Quantitative Proteomics: Unbiased quantitative proteomics and interactomics studies are needed to comprehensively map the MLKL interactome at different organelles during necroptosis. This will help identify novel binding partners and regulatory mechanisms.
-
High-Resolution Imaging: Advanced live-cell imaging techniques will be crucial for dissecting the spatiotemporal dynamics of MLKL translocation and its precise effects on organelle morphology and function in real-time.
-
In Vivo Studies: Translating the findings from in vitro cell culture models to in vivo animal models of disease is essential to validate the physiological relevance of MLKL-organelle interactions.
-
Therapeutic Targeting: The development of small molecules or biologics that specifically disrupt the interaction of MLKL with key organellar proteins could lead to novel therapeutic strategies for a range of diseases.
By continuing to explore the foundational biology of MLKL in organelle dynamics, the scientific community can pave the way for innovative treatments that target the core mechanisms of necroptotic cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | MLKL as an emerging machinery for modulating organelle dynamics: regulatory mechanisms, pathophysiological significance, and targeted therapeutics [frontiersin.org]
- 3. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. VDAC1, as a downstream molecule of MLKL, participates in OGD/R-induced necroptosis by inducing mitochondrial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Trafficking of MLKL, Bak/Bax, and Drp1 Is Mediated by RIP1 and ROS which Leads to Decreased Mitochondrial Membrane Integrity during the Hyperglycemic Shift to Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of MLKL in Pathophysiological Disorders: A Technical Guide for Researchers
An In-depth Exploration of Mixed Lineage Kinase Domain-Like Protein in Disease Pathogenesis and Therapeutic Development
Introduction
Mixed Lineage Kinase Domain-Like (MLKL) protein has emerged as a critical executioner of necroptosis, a form of regulated cell death.[1][2] Initially identified as a downstream target of Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL's role has expanded beyond that of a simple cell death effector.[3][4] Accumulating evidence implicates MLKL in a diverse array of pathophysiological disorders, including inflammatory diseases, neurodegenerative conditions, cancer, and cardiovascular ailments.[3][5][6] Furthermore, recent studies have unveiled non-necroptotic functions of MLKL, highlighting its multifaceted involvement in cellular signaling and disease progression.[7][8] This technical guide provides a comprehensive overview of MLKL's involvement in various disorders, detailing its signaling pathways, summarizing key quantitative data, and providing established experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of MLKL's therapeutic potential.
MLKL Signaling Pathways
MLKL is a central player in the necroptosis signaling cascade. Its activation is tightly regulated and culminates in the disruption of the plasma membrane. Beyond this canonical pathway, MLKL participates in other signaling events, contributing to its diverse pathophysiological roles.
Canonical Necroptosis Pathway
The best-characterized function of MLKL is as the terminal effector of necroptosis.[1][2] This pathway is typically initiated by death receptor activation (e.g., TNFR1) in the absence of active Caspase-8.[9] This leads to the formation of the necrosome, a signaling complex comprising RIPK1 and RIPK3.[9] RIPK3, activated via autophosphorylation, then phosphorylates MLKL.[9] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, ultimately causing cell lysis and the release of damage-associated molecular patterns (DAMPs).[9][10]
Non-Canonical and Non-Necroptotic Signaling
Recent evidence has expanded the functional repertoire of MLKL beyond necroptosis. These non-canonical roles are often independent of the core necroptotic machinery and contribute to a broader range of cellular processes.
-
Inflammasome Activation: Activated MLKL can trigger the NLRP3 inflammasome, leading to the processing and release of IL-1β, independent of Gasdermin-D, the canonical pore-forming protein in pyroptosis.[11][12] This links necroptotic signaling directly to potent pro-inflammatory cytokine production.
-
Regulation of Endothelial Adhesion: MLKL has been shown to promote vascular inflammation by upregulating the expression of adhesion molecules such as ICAM1 and VCAM1 in endothelial cells. This function appears to be independent of its necroptotic activity.[8]
-
Interaction with ESCRT Machinery: Following its activation and translocation to the plasma membrane, MLKL can recruit the ESCRT-III machinery.[5] This interaction is involved in the shedding of MLKL-containing microvesicles and can modulate the progression of necroptotic cell death.[5][13]
Quantitative Data on MLKL in Pathophysiological Disorders
The dysregulation of MLKL expression and activity is a hallmark of numerous diseases. The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: MLKL Expression in Cancer
| Cancer Type | Tissue Comparison | MLKL Expression Change | Prognostic Significance of Low MLKL | Reference |
| Gastric Cancer | Tumor vs. Normal | Decreased mRNA | Poor Overall Survival & First Progression | [14] |
| Non-Small Cell Lung Cancer | Tumor vs. Normal | Lower mRNA in SCC and AC | - | [9] |
| Melanoma | - | High Expression | Prolonged Overall Survival with ICI | [1] |
| Bladder Urothelial Carcinoma | Tumor vs. Normal | Higher mRNA | - | [15] |
SCC: Squamous Cell Carcinoma; AC: Adenocarcinoma; ICI: Immune Checkpoint Inhibitor
Table 2: Efficacy of MLKL Inhibitors
| Inhibitor | Target | Cell Line / Model | IC50 / EC50 | Reference |
| Necrosulfonamide (NSA) | Human MLKL | U937, HT29, THP-1 cells | ~100 nM - 2.5 µM | [16] |
| TC13172 | Human MLKL | Human cell lines | Nanomolar potency | [7] |
| GSK'840 | RIPK3 | HT29 cells | IC50 = 0.9 nM (FP), 0.3 nM (ADP-Glo) | [17] |
| GSK'843 / GSK'872 | RIPK3 | HT29 and murine cells | IC50 = 8.6 / 1.8 nM (FP), 6.5 / 1.3 nM (ADP-Glo) | [17][18] |
| AMG-47a | RIPK1 / RIPK3 | U937, HT29, THP-1 cells | IC50 = 83 nM (RIPK1), 13 nM (RIPK3) | [16] |
FP: Fluorescence Polarization; ADP-Glo: ADP-Glo Kinase Assay
Table 3: MLKL in Inflammatory and Other Disorders
| Disorder | Model / Patient Cohort | Analyte / Endpoint | Quantitative Change | Reference |
| Critical Illness / Sepsis | ICU Patients | Serum MLKL | Elevated levels predict mortality | [19] |
| Severe Traumatic Brain Injury | Patients | Serum MLKL | Extremely elevated levels, correlated with GCS | [20] |
| Parkinson's Disease | MPTP mouse model | Pro-inflammatory cytokines (IL-6, MCP-1) in Tg-Mlkl-/- mice | Significantly reduced | [21] |
| Non-alcoholic Fatty Liver Disease | Patients with NASH | Liver MLKL IHC score | Significantly increased vs. healthy controls | [17] |
| Alcohol-associated Hepatitis | Patients | Liver pMLKL | Lower than in NASH patients | [18][22] |
GCS: Glasgow Coma Scale; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; NASH: Non-alcoholic steatohepatitis; IHC: Immunohistochemistry
Experimental Protocols
Investigating the role of MLKL in disease requires a range of molecular and cellular techniques. This section provides detailed methodologies for key experiments.
Protocol 1: Immunoprecipitation of MLKL
This protocol is for the immunoprecipitation of MLKL from cell lysates to study its interactions with other proteins.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MLKL antibody (e.g., MLKL (D6W1K) Rabbit mAb)[23]
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-MLKL antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes with elution buffer and immediately neutralize with neutralization buffer.
-
Analyze the eluate by Western blotting.
Protocol 2: Detection of Phospho-MLKL by Immunohistochemistry (IHC)
This protocol describes the detection of phosphorylated MLKL (pMLKL), a marker of necroptosis, in formalin-fixed, paraffin-embedded tissue sections.[1][24][25]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (2-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidases
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against pMLKL (e.g., anti-pMLKL pS345, ab196436)[24]
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
-
Perform antigen retrieval by heating sections in antigen retrieval buffer.[1]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-pMLKL antibody overnight at 4°C.[24]
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
Protocol 3: MLKL Oligomerization Assay
This protocol allows for the detection of MLKL oligomers, a key step in its activation, by non-reducing Western blotting.[26]
Materials:
-
Cell lysis buffer without reducing agents
-
Sample buffer without reducing agents (e.g., β-mercaptoethanol or DTT)
-
DSS (disuccinimidyl suberate) crosslinker (optional)
Procedure:
-
Induce necroptosis in cultured cells.
-
Lyse cells in a lysis buffer without reducing agents.
-
(Optional) Crosslink proteins with DSS according to the manufacturer's instructions.
-
Add non-reducing sample buffer to the lysates.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-MLKL antibody.
-
MLKL monomers, dimers, trimers, and higher-order oligomers can be visualized.[26][27]
Experimental Workflows
Visualizing the logical flow of experiments is crucial for designing robust research strategies. The following diagrams illustrate common workflows for studying MLKL.
Workflow 1: Validating MLKL as a Therapeutic Target in a Disease Model
Workflow 2: Screening for Novel MLKL Inhibitors
Conclusion
MLKL has transitioned from being solely the executioner of necroptosis to a multifaceted protein implicated in a wide range of cellular processes and diseases. Its central role in inflammatory and degenerative conditions makes it an attractive therapeutic target.[3][4][28] The development of specific MLKL inhibitors and a deeper understanding of its non-necroptotic functions will be crucial for translating our knowledge of MLKL biology into novel therapeutic strategies.[7][13] This technical guide provides a foundational resource for researchers to explore the complex and expanding world of MLKL, with the ultimate goal of developing innovative treatments for a host of debilitating diseases.
References
- 1. Detection of necroptosis by phospho-MLKL immunohistochemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A necroptotic-independent function of MLKL in regulating endothelial cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MLKL-dependent signaling regulates autophagic flux in a murine model of non-alcohol-associated fatty liver and steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MLKL activation triggers NLRP3-mediated processing and release of IL-1β independent of gasdermin-D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Differential role of MLKL in alcohol-associated and non-alcohol-associated fatty liver diseases in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Loss of MLKL ameliorates liver fibrosis by inhibiting hepatocyte necroptosis and hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MLKL deficiency alleviates neuroinflammation and motor deficits in the α-synuclein transgenic mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. jitc.bmj.com [jitc.bmj.com]
- 25. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The MLKL Channel in Necroptosis Is an Octamer Formed by Tetramers in a Dyadic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mixed Lineage Kinase Domain-Like Protein (MLKL): From Mechanisms to Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of GW806742X Hydrochloride Stock Solution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of GW806742X hydrochloride, a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of in vitro experimental results. The provided information covers the necessary materials, a step-by-step procedure for stock solution preparation, and proper storage conditions.
Physicochemical and Biological Properties
GW806742X is an ATP-mimetic inhibitor that binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM, thereby inhibiting necroptosis.[1][2][4][5] It also demonstrates potent activity against VEGFR2 with an IC50 of 2 nM.[2][3][4]
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Molecular Weight | 610.01 g/mol (hydrochloride salt) | [4] |
| Molecular Formula | C25H23ClF3N7O4S | [4] |
| CAS Number | 579515-63-2 | [1][5] |
| Primary Targets | MLKL (Kd = 9.3 μM), VEGFR2 (IC50 = 2 nM) | [1][2][3][4][5] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [1][5] |
| Insoluble in water and ethanol | [5] | |
| Appearance | Solid | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.10 mg of the compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 610.01 g/mol
-
Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 610.01 g/mol = 0.0061 g = 6.10 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO. It is recommended to use fresh DMSO as absorbed moisture can reduce the solubility of the compound.[5]
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[1]
-
Storage:
-
For short-term storage (up to 1 month), the stock solution can be stored at -20°C.[5]
-
For long-term storage (up to 1 year), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][5]
-
The solid powder form of the compound is stable for up to 3 years when stored at -20°C.[1][5]
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols for GW806742X Hydrochloride in Cell-Based Necroptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death that is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer. Unlike apoptosis, necroptosis is a caspase-independent process orchestrated by a signaling cascade involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL). Upon activation, MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell lysis. GW806742X hydrochloride is a potent and selective inhibitor of MLKL, making it a valuable tool for studying the necroptosis signaling pathway and for the development of potential therapeutics targeting this cell death modality.[1][2] This document provides detailed protocols for the use of this compound in cell-based necroptosis assays.
Mechanism of Action
GW806742X is an ATP-mimetic compound that binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM.[1] By binding to MLKL, GW806742X prevents its phosphorylation by RIPK3 and subsequent translocation to the plasma membrane, thereby inhibiting the execution of necroptosis.[1] Notably, GW806742X also exhibits inhibitory activity against VEGFR2 with an IC50 of 2 nM.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound in necroptosis and other relevant assays.
| Parameter | Cell Line/System | Value | Reference |
| MLKL Binding (Kd) | In vitro | 9.3 μM | [1] |
| Necroptosis Inhibition (IC50) | Wild-type mouse dermal fibroblasts (MDFs) | < 50 nM | [1] |
| VEGFR2 Inhibition (IC50) | In vitro | 2 nM | [1] |
| VEGF-induced HUVEC Proliferation Inhibition (IC50) | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 nM | [1] |
Signaling Pathway
Caption: Necroptosis signaling pathway and the inhibitory action of GW806742X.
Experimental Workflow
Caption: General experimental workflow for assessing the efficacy of GW806742X.
Experimental Protocols
This section provides a detailed protocol for a cell-based necroptosis assay using the human colorectal adenocarcinoma cell line HT-29. This cell line is known to be susceptible to necroptosis induction.
Protocol 1: Inhibition of Necroptosis in HT-29 Cells Measured by LDH Release
A. Materials
-
HT-29 cells (ATCC HTB-38)
-
McCoy's 5A Medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-fmk (pan-caspase inhibitor)
-
96-well cell culture plates
-
Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
B. Cell Seeding
-
Culture HT-29 cells in McCoy's 5A medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
C. Compound Treatment and Necroptosis Induction
-
Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest GW806742X concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of GW806742X or vehicle.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Prepare a 2X necroptosis induction cocktail containing:
-
40 ng/mL Human TNF-α
-
500 nM Smac mimetic
-
40 µM z-VAD-fmk
-
-
Add 100 µL of the 2X induction cocktail to each well (final concentrations will be 20 ng/mL TNF-α, 250 nM Smac mimetic, and 20 µM z-VAD-fmk).
-
Include control wells:
-
Untreated cells (medium only)
-
Cells with induction cocktail and vehicle (positive control for necroptosis)
-
Cells with GW806742X alone (to test for compound toxicity)
-
-
Incubate the plate for 12-24 hours at 37°C. The optimal incubation time should be determined empirically.
D. LDH Release Assay
-
After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.[3][4][5] This typically involves adding a reaction mixture and incubating in the dark for 30 minutes.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
To determine the maximum LDH release, lyse a set of untreated control cells with the lysis buffer provided in the kit.
E. Data Analysis
-
Calculate the percentage of cytotoxicity (LDH release) for each condition using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of cytotoxicity against the log concentration of GW806742X and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Visualization of Necroptosis Inhibition by Propidium Iodide Staining
This protocol can be used to visualize and quantify necroptotic cells using fluorescence microscopy or flow cytometry.
A. Materials
-
Materials from Protocol 1
-
Propidium Iodide (PI) solution
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
B. Procedure
-
Follow steps B and C from Protocol 1, seeding cells in an appropriate format for imaging (e.g., 96-well black-walled imaging plates) or flow cytometry (e.g., 6-well plates).
-
After the incubation period, add PI to a final concentration of 1-5 µg/mL and Hoechst 33342 to a final concentration of 1-10 µg/mL to the culture medium.[6]
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
For microscopy: Image the cells using appropriate filter sets for Hoechst 33342 (blue) and PI (red). Necroptotic cells will be permeable to PI and will show red fluorescent nuclei.
-
For flow cytometry: Gently detach the cells, wash with PBS, and resuspend in a suitable buffer (e.g., Annexin V binding buffer). Analyze the cells on a flow cytometer, detecting the PI-positive population.[7]
C. Data Analysis
-
Microscopy: Quantify the percentage of PI-positive cells relative to the total number of cells (Hoechst-positive) in multiple fields of view for each condition.
-
Flow Cytometry: Determine the percentage of PI-positive cells in the total cell population for each sample.
Protocol 3: Confirmation of MLKL Inhibition by Western Blot
This protocol confirms that GW806742X inhibits the phosphorylation of MLKL, a key marker of necroptosis activation.
A. Materials
-
Materials from Protocol 1 (using 6-well plates)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-MLKL (pMLKL), anti-total-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
B. Procedure
-
Seed HT-29 cells in 6-well plates and treat as described in Protocol 1.
-
After an appropriate incubation time (e.g., 4-8 hours, to capture peak phosphorylation), wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer, scrape, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform SDS-PAGE, transferring the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[4]
C. Data Analysis
-
The band corresponding to pMLKL should be present in the necroptosis-induced sample (vehicle control) and significantly reduced or absent in the samples treated with GW806742X. The levels of total MLKL and the loading control should remain relatively constant across all lanes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration and Dosage of GW806742X Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW806742X hydrochloride is a potent and selective inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis cell death pathway.[1][2][3] By binding to the pseudokinase domain of MLKL with a high affinity (Kd of 9.3 μM), this compound effectively retards MLKL membrane translocation, a critical step in the execution of necroptosis.[1][2][3] Additionally, this compound exhibits significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of 2 nM, suggesting its potential role in modulating angiogenesis.[1][2] These dual activities make GW806742X a valuable tool for investigating the roles of necroptosis and angiogenesis in various pathological conditions in in vivo mouse models.
This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound in mouse models, based on available preclinical data.
Data Presentation
The following table summarizes the quantitative data for the in vivo administration of this compound in a mouse model of allergic asthma.
| Parameter | Details | Reference |
| Mouse Model | Aspergillus fumigatus extract-induced allergic asthma | [4][5] |
| Strain | C57BL/6 | [4] |
| Dosage | Not explicitly stated, but used to reduce eosinophilia | [4][5] |
| Administration Route | Intraperitoneal (IP) sensitization, Intranasal (IN) challenge | [4] |
| Vehicle/Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [6] |
| Frequency | Not explicitly stated | |
| Observed Effect | Reduced eosinophilia in bronchoalveolar lavage fluid | [4][5] |
Signaling Pathway
This compound primarily targets the necroptosis signaling pathway. The diagram below illustrates the key components of this pathway and the inhibitory action of GW806742X.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and a working solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 40 mg/mL in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a concentration of 40 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Working Solution Preparation (e.g., for a final concentration of 2 mg/mL):
-
In a sterile tube, add the following components in the specified order, vortexing after each addition to ensure a clear solution:
-
50 µL of the 40 mg/mL this compound stock solution in DMSO.
-
400 µL of sterile PEG300.
-
50 µL of sterile Tween 80.
-
500 µL of sterile saline.
-
-
The final concentration of the working solution will be 2 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Note: This formulation should be prepared fresh before each use.
-
In Vivo Administration in a Mouse Model of Allergic Asthma
This protocol provides a general workflow for the administration of this compound in an Aspergillus fumigatus extract-induced allergic asthma model.
Experimental Workflow Diagram:
Procedure:
-
Animal Model:
-
Use female C57BL/6 mice, 6-8 weeks old.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Sensitization:
-
On day 0 and day 7, sensitize the mice by intraperitoneal (IP) injection of Aspergillus fumigatus extract emulsified in an adjuvant (e.g., Alum).
-
-
Challenge:
-
On days 14, 15, and 16, challenge the mice by intranasal (IN) administration of Aspergillus fumigatus extract.
-
-
Treatment:
-
Administer the prepared this compound working solution or the vehicle control to the mice. The exact timing and frequency of administration should be optimized for the specific experimental question. For example, treatment could be initiated prior to or concurrently with the challenge phase.
-
-
Endpoint Analysis:
-
On day 17 (24 hours after the last challenge), euthanize the mice.
-
Collect bronchoalveolar lavage (BAL) fluid to analyze eosinophil infiltration.
-
Collect lung tissue for histological analysis or other molecular assays.
-
Concluding Remarks
This compound is a valuable research tool for studying the in vivo roles of necroptosis and VEGFR2 signaling. The provided protocols offer a starting point for researchers to design and execute their in vivo experiments in mouse models. It is crucial to perform dose-response studies and to optimize the administration schedule for each specific animal model and research question. Careful consideration of the vehicle composition is also essential to ensure the solubility and bioavailability of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Necroptosis directly induces the release of full-length biologically active IL-33 in vitro and in an inflammatory disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]
Application of GW806742X in the Study of Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW806742X is a potent and selective small molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of regulated necrosis that, unlike apoptosis, results in the release of cellular contents and damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[4] Consequently, the inhibition of necroptosis has emerged as a promising therapeutic strategy for a variety of inflammatory diseases.
While the initial query suggested a role for GW806742X as a Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonist, a thorough review of the scientific literature indicates that its primary and well-characterized mechanism of action is the inhibition of MLKL. This document will therefore focus on the application of GW806742X as an MLKL inhibitor for the investigation of inflammatory diseases.
GW806742X has also been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] This dual activity may be relevant in inflammatory conditions with a significant angiogenic component.
This application note provides a comprehensive overview of the use of GW806742X in inflammatory disease research, including its biochemical and cellular activities, detailed experimental protocols for its use in in vitro and in vivo models, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data
The following tables summarize the key quantitative data for GW806742X based on published studies.
Table 1: Biochemical and Cellular Activity of GW806742X
| Parameter | Value | Target/System | Reference |
| Kd | 9.3 µM | MLKL Pseudokinase Domain | [3] |
| IC50 | 2 nM | VEGFR2 | [3] |
| IC50 | < 50 nM | TSQ-induced Necroptosis (MDFs) | [2] |
| IC50 | ~100 nM - 2.5 µM | TSQ and TSI-induced Necroptosis (U937, HT29, THP-1 cells) | [5] |
MDFs: Mouse Dermal Fibroblasts; TSQ: TNFα, SMAC mimetic, Q-VD-OPh; TSI: TNFα, SMAC mimetic, IDN-6556
Signaling Pathway
The following diagram illustrates the necroptosis signaling pathway and the point of intervention for GW806742X.
Experimental Protocols
In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes the induction of necroptosis in a human colon adenocarcinoma cell line (HT-29) and the assessment of the inhibitory effect of GW806742X.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human TNF-α (recombinant)
-
SMAC mimetic (e.g., LCL161 or SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
GW806742X
-
DMSO (Dimethyl sulfoxide)
-
96-well opaque-walled plates for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed HT-29 cells in a 96-well opaque-walled plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GW806742X in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 1 nM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Prepare stock solutions of TNF-α, SMAC mimetic, and z-VAD-fmk in DMSO or sterile PBS as per the manufacturer's instructions.
-
Prepare a necroptosis induction cocktail containing TNF-α (final concentration 20 ng/mL), SMAC mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM) in culture medium.[6]
-
Aspirate the old medium from the cells and add 50 µL of fresh medium containing the desired concentrations of GW806742X or vehicle (DMSO).
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of the 2x necroptosis induction cocktail to the appropriate wells.
-
Include control wells: untreated cells, cells with vehicle only, and cells with the necroptosis induction cocktail and vehicle.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[4][7][8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]
-
Record the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control after subtracting the background luminescence from wells with medium only.
-
Western Blot Analysis of MLKL Phosphorylation
This protocol is for the detection of phosphorylated MLKL (p-MLKL), a key indicator of necroptosis activation.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-MLKL (Ser358) (for human) or (Ser345) (for mouse)[1]
-
Primary antibody: Rabbit anti-total MLKL
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HT-29 cells in 6-well plates and treat with GW806742X and the necroptosis induction cocktail as described in the previous protocol.
-
After the desired incubation time (e.g., 6-8 hours), wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel.[1]
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MLKL antibody (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total MLKL and a loading control (e.g., GAPDH or β-actin).
-
In Vivo House Dust Mite (HDM)-Induced Allergic Asthma Model
This protocol describes a mouse model of allergic asthma induced by house dust mite (HDM) extract, which can be used to evaluate the anti-inflammatory effects of GW806742X.
Materials:
-
BALB/c mice (6-8 weeks old)
-
House dust mite (HDM) extract
-
Sterile PBS
-
GW806742X
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) equipment
-
Flow cytometer and antibodies for immune cell profiling
-
ELISA kits for cytokine analysis
Procedure:
-
Sensitization and Challenge:
-
GW806742X Administration:
-
Prepare a suspension of GW806742X in the vehicle.
-
Administer GW806742X or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency. The dosing regimen should be optimized based on preliminary pharmacokinetic and efficacy studies. For example, treatment could be administered daily during the challenge phase.
-
-
Endpoint Analysis (Day 14):
-
On day 14, euthanize the mice.[10]
-
Bronchoalveolar Lavage (BAL):
-
Perform BAL by cannulating the trachea and lavaging the lungs with a fixed volume of PBS.
-
Collect the BAL fluid and centrifuge to separate the cells from the supernatant.
-
Count the total number of cells in the BAL fluid.
-
Prepare cytospin slides for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
-
Use the BAL supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Flow Cytometry:
-
Process lung tissue to obtain a single-cell suspension.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, Siglec-F for eosinophils, Ly6G for neutrophils) and analyze by flow cytometry.
-
-
Experimental Workflow Visualization
The following diagram provides a general workflow for evaluating the efficacy of GW806742X in an inflammatory disease model.
Conclusion
GW806742X is a valuable research tool for investigating the role of necroptosis in inflammatory diseases. Its potent and selective inhibition of MLKL allows for the specific interrogation of this cell death pathway in various in vitro and in vivo models. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting necroptosis in inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 3. House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis [bio-protocol.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-MLKL (Ser358) (E7G7P) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. OUH - Protocols [ous-research.no]
- 8. promega.com [promega.com]
- 9. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 10. Airway epithelial cell necroptosis contributes to asthma exacerbation in a mouse model of house dust mite-induced allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Neurodegenerative Diseases with GW806742X Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW806742X hydrochloride is a potent small molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis signaling pathway.[1][2][3] Necroptosis, a form of programmed necrosis, has been implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease. By inhibiting MLKL, GW806742X prevents the membrane translocation and pore formation that leads to lytic cell death, offering a valuable tool to investigate the role of necroptosis in neuronal cell death and to explore potential therapeutic strategies.[2][3] Additionally, GW806742X exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[3] This dual activity may be of interest in studying the interplay between neuroinflammation, vascular dysfunction, and neurodegeneration.
These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models of neurodegenerative diseases.
Data Presentation
Table 1: In Vitro Efficacy and Binding Affinity of GW806742X
| Target | Parameter | Value | Cell Line/System | Reference |
| MLKL | Kd | 9.3 µM | MLKL pseudokinase domain | [2][3] |
| Necroptosis | IC50 | < 50 nM | Mouse Dermal Fibroblasts (TSQ-induced) | [4] |
| VEGFR2 | IC50 | 2 nM | N/A | [3] |
| VEGF-induced proliferation | IC50 | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [3][5] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay | Cell Line | Recommended Concentration Range | Notes |
| Neuroprotection Assay | SH-SY5Y, Primary Neurons | 100 nM - 10 µM | Titration is recommended to determine the optimal concentration for your specific model and neurotoxin. |
| MLKL Phosphorylation (Western Blot) | SH-SY5Y, HT-29 | 1 µM - 5 µM | Pre-treatment for 1-2 hours before necroptosis induction is common. |
| MLKL Translocation (Immunofluorescence) | HT-29, Primary Neurons | 1 µM | Observe the localization of MLKL from cytoplasm to the plasma membrane. |
| Neurite Outgrowth Assay | PC12, SH-SY5Y | 100 nM - 5 µM | Assess both neuroprotective and potential neurotoxic effects at higher concentrations. |
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway and Inhibition by GW806742X
Caption: Necroptosis pathway showing inhibition of MLKL translocation by GW806742X.
Experimental Workflow: In Vitro Neuroprotection Assay
References
- 1. e-century.us [e-century.us]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]
- 5. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW806742X Hydrochloride in Cancer Necroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW806742X hydrochloride is a potent and selective small molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis signaling pathway.[1][2][3] Necroptosis, a form of regulated necrosis, is increasingly recognized for its complex role in cancer biology, including tumor progression, metastasis, and the tumor microenvironment.[4][5][6] this compound serves as a critical tool for elucidating the functional role of MLKL-mediated necroptosis in various cancer models.
This document provides detailed application notes and standardized protocols for the use of this compound in both in vitro and in vivo cancer research settings.
Mechanism of Action
GW806742X is an ATP-mimetic compound that targets the nucleotide-binding site within the pseudokinase domain of MLKL.[1] By binding to MLKL, it prevents the conformational changes required for its oligomerization and translocation to the plasma membrane, thereby inhibiting the execution phase of necroptosis.[1][3] Notably, this compound also exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] This dual activity makes it a valuable tool for investigating the interplay between necroptosis and angiogenesis in cancer.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| Kd | - | Binding to MLKL pseudokinase domain | 9.3 µM | [1][2][3] |
| IC₅₀ | Mouse Dermal Fibroblasts (MDFs) | TSQ-induced necroptosis | < 50 nM | [1] |
| IC₅₀ | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced proliferation | 5 nM | [1] |
| IC₅₀ | - | VEGFR2 inhibition | 2 nM | [1][2] |
Signaling Pathway Diagram
Caption: Inhibition of MLKL by GW806742X in the necroptosis pathway.
Experimental Protocols
In Vitro Necroptosis Inhibition Assay in Cancer Cells
This protocol describes a general method to assess the efficacy of this compound in preventing necroptosis in a cancer cell line of interest.
1. Materials:
-
Cancer cell line susceptible to necroptosis induction
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium (B1200493) iodide)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
2. Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Pre-treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail (e.g., TNFα, Smac mimetic, z-VAD-fmk) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for a predetermined time, typically 12-24 hours, depending on the cell line's response to the inducers.
-
Viability Assessment: Measure cell viability using a suitable assay. For example, with propidium iodide staining, quantify the percentage of dead cells using fluorescence microscopy or flow cytometry.
-
Data Analysis: Calculate the percentage of cell death inhibition for each concentration of this compound relative to the vehicle-treated, necroptosis-induced control. Determine the IC₅₀ value.
Caption: Workflow for in vitro necroptosis inhibition assay.
In Vivo Xenograft Tumor Model Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound
-
Vehicle for in vivo administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O)[2]
-
Calipers for tumor measurement
-
Sterile syringes and needles
2. Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. The excised tumors can be used for further analysis, such as immunohistochemistry for necroptosis and angiogenesis markers.
Caption: Workflow for in vivo xenograft tumor model study.
Concluding Remarks
This compound is a valuable pharmacological tool for dissecting the role of MLKL-driven necroptosis in cancer. Its dual inhibitory effect on both necroptosis and angiogenesis provides a unique opportunity to study the crosstalk between these two critical pathways in tumor biology. The protocols outlined above provide a starting point for researchers to design and execute experiments to investigate the therapeutic potential of targeting necroptosis in various cancer contexts. It is recommended to optimize the experimental conditions for each specific cancer model.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]
- 4. Pharmacological Inhibition of Necroptosis Promotes Human Breast Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide suppresses the growth and metastasis of non-small cell lung cancer by inhibiting β-catenin-mediated epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor necroptosis promotes metastasis through modulating the interplay between tumor and host immunity - PMC [pmc.ncbi.nlm.nih.gov]
Proper Storage and Handling of GW806742X Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper storage, handling, and preparation of GW806742X hydrochloride in a laboratory setting. Adherence to these protocols is crucial for ensuring the compound's stability, and integrity, and for obtaining reliable and reproducible experimental results.
Compound Information
GW806742X is a potent inhibitor of the Mixed Lineage Kinase Domain-Like protein (MLKL), binding to its pseudokinase domain with a Kd of 9.3 μM.[1][2] It also exhibits activity against VEGFR2 with an IC50 of 2 nM.[3][4][5] By retarding MLKL membrane translocation, GW806742X effectively inhibits necroptosis.[2][3]
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The compound is supplied as a solid powder and should be stored under the following conditions:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[1][2] |
| In Solvent | -80°C | 1 year[1][2] |
| -20°C | 1 month[2][3] |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][6]
Solubility
This compound is soluble in various organic solvents but has poor solubility in aqueous solutions.
| Solvent | Solubility |
| DMSO | 125 mg/mL (217.94 mM)[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (6.97 mM)[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.63 mM)[6] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (3.63 mM)[5][6] |
| Water | Insoluble[2] |
| Ethanol | Insoluble[2] |
Note: Sonication is recommended to aid in the dissolution of the compound in DMSO and in vivo formulations.[1] When preparing in vivo formulations, add the solvents sequentially and ensure the solution is clear before adding the next solvent.[1][6]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]
Preparation of In Vivo Formulation (Example)
Objective: To prepare a formulation of this compound suitable for in vivo administration.
Materials:
-
This compound stock solution in DMSO (e.g., 40 mg/mL)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Calibrated pipettes
Protocol:
-
To prepare a 1 mL working solution, start with 50 µL of a 40 mg/mL this compound stock solution in DMSO.[2]
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.[2]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[2]
-
Add 500 µL of saline to bring the final volume to 1 mL.[2]
-
Mix the final solution thoroughly. This formulation should be prepared fresh and used immediately for optimal results.[2]
Safety and Handling
This compound should be handled by trained personnel in a laboratory setting. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
Handling Precautions:
-
In case of contact, wash the affected area thoroughly with water.[9]
-
Use in a well-ventilated area or under a chemical fume hood.[7]
-
For detailed safety information, refer to the Safety Data Sheet (SDS).
Visual Diagrams
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Simplified signaling pathway of necroptosis and the inhibitory action of GW806742X.
References
- 1. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. GW806742X | MLKL inhibitor | CAS 579515-63-2 | Buy GW806742X from Supplier InvivoChem [invivochem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: GW806742X as a Tool Compound for Kinase Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW806742X is a potent, ATP-mimetic small molecule inhibitor with dual activity against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] It binds to the nucleotide-binding site within the pseudokinase domain of MLKL and the kinase domain of VEGFR2.[2][3] This dual specificity makes GW806742X a valuable tool compound for investigating two distinct and critical signaling pathways: necroptotic cell death and angiogenesis. Its ability to retard MLKL membrane translocation effectively inhibits necroptosis, while its potent inhibition of VEGFR2 blocks VEGF-induced cell proliferation.[1][2] However, researchers should be mindful of its polypharmacological effects when interpreting results.[4]
Quantitative Data Summary
The following tables summarize the reported inhibitory and binding activities of GW806742X.
Table 1: Binding Affinity and Kinase Inhibition
| Target | Parameter | Value | Notes |
| MLKL | Kd | 9.3 µM | Binds to the pseudokinase domain.[1][2][5] |
| VEGFR2 | IC50 | 2 nM | Potent inhibition of kinase activity.[1][2] |
Table 2: Cell-Based Assay Potency
| Assay | Cell Type | Parameter | Value | Conditions |
| Necroptosis Inhibition | Mouse Dermal Fibroblasts (MDFs) | IC50 | < 50 nM | Induced by TNF (1 ng/mL), Smac mimetic, and Q-VD-OPh (TSQ).[1][2] |
| Proliferation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | 5 nM | VEGF-induced proliferation.[2] |
Signaling Pathways and Mechanism of Action
GW806742X exerts its effects by inhibiting key proteins in the necroptosis and angiogenesis pathways.
Inhibition of the Necroptosis Pathway
Necroptosis is a form of regulated cell death initiated by stimuli such as TNF-α.[6] The core pathway involves the sequential activation of RIPK1, RIPK3, and finally MLKL.[4][6] RIPK3-mediated phosphorylation of MLKL causes it to oligomerize and translocate to the plasma membrane, leading to membrane rupture.[2][6] GW806742X binds to the ATP-binding site of the MLKL pseudokinase domain, preventing the conformational changes required for its translocation and execution of cell death.[3]
Caption: Inhibition of the Necroptosis Pathway by GW806742X.
Inhibition of the VEGFR2 Signaling Pathway
VEGF is a potent mitogen for endothelial cells, and its signaling through VEGFR2 is a cornerstone of angiogenesis.[1] Binding of VEGF leads to receptor dimerization, autophosphorylation, and activation of downstream pathways (e.g., MAPK/ERK) that promote cell proliferation, migration, and survival.[1] GW806742X is a potent inhibitor of VEGFR2 kinase activity, thereby blocking these downstream effects.[1][2]
Caption: Inhibition of the VEGFR2 Signaling Pathway by GW806742X.
Experimental Protocols
The following are example protocols for assessing the activity of GW806742X. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Necroptosis Inhibition Assay in Mouse Dermal Fibroblasts (MDFs)
This protocol measures the ability of GW806742X to rescue cells from induced necroptosis.
Workflow Diagram
Caption: Workflow for Necroptosis Inhibition Assay.
Methodology
-
Cell Culture: Seed wild-type mouse dermal fibroblasts (MDFs) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of GW806742X (e.g., 0.1 nM to 10 µM) in cell culture medium.[1][7] Also prepare a vehicle control (e.g., DMSO).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GW806742X or vehicle. Incubate for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail, commonly referred to as TSQ (TNF at 1 ng/mL, a Smac mimetic, and the pan-caspase inhibitor Q-VD-OPh) to all wells except the untreated controls.[1]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, TSQ-induced control (0% protection). Plot the results as a dose-response curve and calculate the IC₅₀ value.
Protocol 2: VEGF-Induced HUVEC Proliferation Assay
This protocol assesses the anti-proliferative effect of GW806742X on endothelial cells.
Methodology
-
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate in low-serum medium and allow them to attach and become quiescent over 24 hours.
-
Compound Treatment: Replace the medium with low-serum medium containing a serial dilution of GW806742X (e.g., 0.1 nM to 1 µM) or vehicle control.[2]
-
Stimulation: Add recombinant human VEGF to the wells to a final concentration that elicits a robust proliferative response (e.g., 20-50 ng/mL). Include a non-VEGF stimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Proliferation Measurement: Quantify cell proliferation using a standard method such as BrdU incorporation assay or by measuring ATP content with CellTiter-Glo®.
-
Data Analysis: Normalize the data to the VEGF-stimulated, vehicle-treated control. Generate a dose-response curve and calculate the IC₅₀ value for inhibition of proliferation.[2]
Protocol 3: Western Blot for MLKL Membrane Translocation
This protocol visualizes the inhibitory effect of GW806742X on a key step of necroptosis execution.[7]
Methodology
-
Cell Culture and Treatment: Plate cells (e.g., MDFs or HT-29) in 6-well plates. Pre-treat with GW806742X (e.g., 1 µM) or vehicle for 1-2 hours, then induce necroptosis with TSQ for the required time (e.g., 4-8 hours).[7]
-
Cell Fractionation:
-
Harvest the cells and lyse them in a hypotonic buffer.
-
Perform differential centrifugation to separate the cytosolic fraction from the crude membrane fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions for each sample using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for MLKL.
-
Use a loading control for each fraction (e.g., Tubulin for cytosol, Na⁺/K⁺-ATPase for membrane).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Compare the amount of MLKL in the membrane fraction of untreated, TSQ-treated, and GW806742X + TSQ-treated cells. A reduction of MLKL in the membrane fraction of the GW806742X-treated sample indicates inhibition of translocation.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. GW806742X (PD003723, SNRUTMWCDZHKKM-UHFFFAOYSA-N) [probes-drugs.org]
- 4. Necroptosis inhibitors: mechanisms of action and therapeutic potential: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Saracatinib inhibits necroptosis and ameliorates psoriatic inflammation by targeting MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
Cell lines and experimental models suitable for GW806742X hydrochloride studies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GW806742X hydrochloride in in vitro and in vivo studies. This compound is a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), making it a valuable tool for investigating necroptosis and angiogenesis.[1][2][3][4][5][6]
Mechanism of Action
This compound acts as an ATP mimetic, binding to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM.[1][2][3][4] This interaction prevents the downstream conformational changes required for MLKL to translocate to the plasma membrane and execute necroptotic cell death.[1][3] Additionally, this compound potently inhibits VEGFR2 with an IC50 of 2 nM, thereby interfering with VEGF-induced signaling pathways that are crucial for angiogenesis.[1][3][5]
Signaling Pathways
This compound primarily modulates the necroptosis and VEGFR2 signaling pathways.
Necroptosis Signaling Pathway
The following diagram illustrates the canonical necroptosis pathway and the point of intervention for GW806742X. Upon stimulation by factors like TNF-α, RIPK1 and RIPK3 form a complex called the necrosome. RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing cell lysis. GW806742X inhibits the function of phosphorylated MLKL.
Caption: Necroptosis signaling pathway and inhibition by GW806742X.
VEGFR2 Signaling Pathway
The diagram below outlines the VEGFR2 signaling cascade. Binding of VEGF to VEGFR2 induces receptor dimerization and autophosphorylation, activating downstream pathways like the MAPK/ERK pathway, which promotes cell proliferation and survival. GW806742X directly inhibits the kinase activity of VEGFR2.
Caption: VEGFR2 signaling pathway and inhibition by GW806742X.
Suitable Cell Lines and Experimental Models
This compound has been validated in several cell lines and in vivo models.
| Model Type | Specific Model | Application | Reference |
| Cell Line | Mouse Dermal Fibroblasts (MDFs) | Necroptosis inhibition assays | [1][2][3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced proliferation assays | [1][3][6] | |
| K-562 (human leukemia) | Cell proliferation and apoptosis assays | [5] | |
| HT-29 (human colorectal adenocarcinoma) | Necroptosis assays | [7][8] | |
| In Vivo Model | Aspergillus fumigatus-induced asthma in mice | Evaluation of anti-inflammatory effects | [5] |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays.
| Assay | Cell Line/System | Potency Metric | Value | Reference |
| MLKL Binding | Purified protein | Kd | 9.3 μM | [1][2][4] |
| VEGFR2 Inhibition | Enzyme assay | IC50 | 2 nM | [1][3][5] |
| Necroptosis Inhibition (TSQ-induced) | MDFs | IC50 | < 50 nM | [2][3] |
| VEGF-induced Proliferation Inhibition | HUVECs | IC50 | 5 nM | [1][3][6] |
| Cell Proliferation Inhibition | K-562 | IC50 | 1.47 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Necroptosis Induction and Inhibition Assay in MDFs
This protocol describes the induction of necroptosis in mouse dermal fibroblasts (MDFs) and the evaluation of the inhibitory effect of GW806742X.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. GW806742X | MLKL inhibitor | CAS 579515-63-2 | Buy GW806742X from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues with GW806742X hydrochloride in aqueous solutions.
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with GW806742X hydrochloride in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended first step?
A2: Direct dissolution of this compound in purely aqueous buffers can be challenging. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose.[1][2] Once a clear stock solution is achieved, it can be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, typically less than 0.5% (v/v) for cell-based assays.[2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is significantly lower.[2] The abrupt change in solvent polarity causes the compound to precipitate. To prevent this, consider the following strategies:
-
Lower the Final Concentration: Test a range of final concentrations to determine the highest concentration that remains soluble in your aqueous buffer.
-
Optimize the Dilution Process: Instead of a single large dilution, perform serial dilutions. First, make intermediate dilutions of your DMSO stock in DMSO, and then add these to your aqueous buffer.
-
Modify Buffer pH: As a hydrochloride salt of a likely weakly basic compound, the aqueous solubility of this compound is expected to be pH-dependent. Lowering the pH of the aqueous buffer can increase its solubility.[2]
-
Use Co-solvents or Solubility Enhancers: For more challenging situations, especially for in vivo studies, a formulation with co-solvents may be necessary. Common examples include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and surfactants like Tween 80.[1][3]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of many kinase inhibitors, particularly their hydrochloride salts, is highly pH-dependent.[2] As weak bases, their solubility generally increases in acidic conditions (lower pH).[4] This is because the lower pH leads to the protonation of basic functional groups on the molecule, making it more polar and, therefore, more soluble in water. Conversely, in neutral or alkaline conditions, the molecule may be in its less soluble, unionized form.
Q4: What are the best practices for preparing and storing this compound solutions?
A4: For optimal results and to maintain the integrity of the compound, follow these best practices:
-
Stock Solution Preparation: Use high-purity, anhydrous DMSO to prepare your concentrated stock solution.[1] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication.[2]
-
Storage of Solid Compound: Store the solid this compound powder at -20°C, protected from moisture.
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term stability.[1]
-
Working Solutions: It is recommended to prepare fresh working solutions in your aqueous buffer from the DMSO stock immediately before use.
Troubleshooting Guide
This section addresses specific issues you may encounter when preparing solutions of this compound.
Issue 1: Compound Fails to Dissolve in Aqueous Buffer
-
Possible Cause: Low intrinsic aqueous solubility of the compound, even as a hydrochloride salt.
-
Troubleshooting Steps:
-
Prepare a stock solution in DMSO (e.g., 10-50 mM).
-
Serially dilute the DMSO stock into your aqueous buffer to the final desired concentration.
-
If precipitation still occurs, investigate pH modification of your buffer (e.g., test a range from pH 5.0 to 7.4).
-
Consider the use of solubility enhancers if your experimental system allows.
-
Issue 2: Variability in Experimental Results
-
Possible Cause: Micro-precipitation or aggregation of the compound in the aqueous medium, leading to an inconsistent effective concentration.
-
Troubleshooting Steps:
-
Before each use, visually inspect your DMSO stock solution for any crystallization. If present, gently warm and vortex until fully dissolved.
-
After diluting into your aqueous buffer, visually inspect the solution for any cloudiness or precipitate.
-
If you suspect micro-precipitation, you can centrifuge your final working solution and measure the concentration of the supernatant to determine the actual soluble concentration.
-
Quantitative Data
| Solvent | Solubility | Notes |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMSO | ≥100 mg/mL (≥174.35 mM) | [1] Sonication may be required. Use fresh, anhydrous DMSO. |
For in vivo applications, formulations using a combination of solvents are often necessary to achieve a suitable concentration for administration.
| Formulation Example | Achievable Concentration | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ~4 mg/mL (6.97 mM) | [3] Solvents should be added sequentially. Sonication is recommended. |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | - | [1] A validated formulation for injection. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but ensure it does not affect the compound's stability.
-
Visually inspect the solution to confirm it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: pH-Dependent Aqueous Solubility Screening
-
Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
A series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare an intermediate dilution of the DMSO stock solution in DMSO, if necessary.
-
In separate microcentrifuge tubes, add a small volume of the DMSO stock (or intermediate dilution) to each of the different pH buffers to achieve the same final target concentration. Keep the final DMSO concentration constant and low (e.g., 0.5%).
-
Vortex each solution and let it stand at room temperature for at least 30 minutes.
-
Visually inspect each tube for any signs of precipitation or cloudiness. This provides a qualitative assessment of solubility at different pH levels.
-
For a quantitative analysis, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Protocol for preparing and storing a DMSO stock solution.
Caption: this compound inhibits MLKL and VEGFR2 signaling.
References
Optimizing GW806742X Hydrochloride Concentration to Minimize Off-Target Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing GW806742X hydrochloride, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Due to the significant differential in potency against its primary targets, careful optimization of its concentration is critical to ensure on-target specificity and minimize confounding off-target effects. This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to facilitate rigorous and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a dual-target inhibitor. Its primary targets are:
-
Mixed Lineage Kinase Domain-Like protein (MLKL): It binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM, inhibiting its function in the necroptosis pathway.[1][2][3][4][5][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): It potently inhibits the kinase activity of VEGFR2 with an IC50 of 2 nM, a key receptor in angiogenesis.[1][3]
Q2: Why is optimizing the concentration of this compound crucial?
A2: The significant disparity in potency between its two primary targets (a ~4650-fold difference) necessitates careful concentration selection. Using a high concentration to achieve maximal inhibition of MLKL will invariably lead to the potent, and potentially confounding, inhibition of VEGFR2 and other off-target kinases. This can lead to misinterpretation of experimental results, where observed phenotypes may be incorrectly attributed to MLKL inhibition alone.
Q3: What are the potential off-target effects of this compound?
A3: The most prominent off-target effect is the inhibition of VEGFR2.[1][3] Given that it is an ATP-mimetic kinase inhibitor, it is plausible that GW806742X could inhibit other kinases, particularly at higher concentrations. A comprehensive kinome-wide selectivity profile is recommended to fully characterize its off-target landscape.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration will be the lowest concentration that elicits the desired on-target effect on MLKL-mediated necroptosis while having the minimal possible effect on VEGFR2 signaling. This can be determined through a combination of dose-response experiments, target engagement assays, and functional cellular assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpected cellular phenotype observed at concentrations intended to inhibit MLKL. | The observed phenotype may be due to the off-target inhibition of VEGFR2 or other kinases. | 1. Perform a dose-response curve for both MLKL and VEGFR2 inhibition in your specific cell system. 2. Use a structurally unrelated VEGFR2 inhibitor as a control to see if it phenocopies the effect. 3. Validate your findings using a genetic approach, such as siRNA or CRISPR/Cas9-mediated knockout of MLKL, to confirm that the phenotype is indeed MLKL-dependent. |
| Inconsistent results between experiments. | 1. Variability in cell density or health. 2. Inconsistent inhibitor concentration. 3. Degradation of the compound. | 1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase. 2. Prepare fresh dilutions of this compound from a validated stock for each experiment. 3. Store the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. |
| No observable on-target effect (inhibition of necroptosis). | 1. The chosen cell line may not express sufficient levels of MLKL or other components of the necroptosis pathway. 2. The concentration of this compound is too low. 3. The stimulus used to induce necroptosis is not optimal. | 1. Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line via Western blot. 2. Perform a dose-response experiment to determine the EC50 for necroptosis inhibition. 3. Optimize the concentration and duration of the necroptosis-inducing stimulus (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor). |
Quantitative Data Summary
| Target | Parameter | Value | Reference |
| MLKL | Kd | 9.3 μM | [1][2][3][4][5][6] |
| VEGFR2 | IC50 | 2 nM | [1][3] |
| HUVEC Proliferation (VEGF-induced) | IC50 | 5 nM | [1][3] |
| Necroptosis Inhibition (MDFs) | IC50 | < 50 nM | [3] |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for Necroptosis Inhibition
Objective: To determine the effective concentration range of this compound for inhibiting MLKL-mediated necroptosis in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells (e.g., HT-29 or a cell line of interest) in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in a cell culture medium. A typical concentration range to test would be from 10 μM down to 1 nM. Include a vehicle control (e.g., DMSO).
-
Pre-treatment: Add the diluted compound to the cells and incubate for 1-2 hours.
-
Necroptosis Induction: Add a necroptosis-inducing cocktail (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk) to the wells.
-
Incubation: Incubate for a predetermined time (e.g., 12-24 hours), sufficient to induce significant cell death in the control wells.
-
Viability Assay: Measure cell viability using a suitable assay, such as CellTiter-Glo® or by measuring LDH release.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the broader kinase selectivity profile of this compound to identify other potential off-targets.
Methodology:
-
This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins Discovery, Reaction Biology).
-
Provide a sample of this compound at a specified concentration (e.g., 1 μM).
-
The service will screen the compound against a large panel of purified kinases (often >400).
-
The results are usually provided as a percentage of inhibition for each kinase at the tested concentration.
-
Follow-up dose-response experiments should be performed for any significant off-target "hits".
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct engagement of this compound with its target proteins (MLKL and VEGFR2) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at a chosen concentration or a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (MLKL or VEGFR2) by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Protocol 4: Genetic Validation using CRISPR-Cas9
Objective: To confirm that the observed cellular phenotype upon treatment with this compound is a direct result of MLKL inhibition.
Methodology:
-
gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting the MLKL gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cell line of interest. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Validation: Screen the clones for MLKL knockout by Western blot and Sanger sequencing of the targeted genomic locus.
-
Phenotypic Analysis: Treat the validated MLKL knockout clones and wild-type control cells with this compound and the necroptosis-inducing stimulus. If the phenotype is absent in the knockout cells, it confirms that the effect of the inhibitor is on-target.
Visualizing Key Pathways and Workflows
Caption: MLKL signaling pathway in necroptosis and the inhibitory action of GW806742X.
Caption: VEGFR2 signaling pathway and the off-target inhibitory action of GW806742X.
Caption: Experimental workflow for optimizing GW806742X concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. GW806742X - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
How to address inconsistent results in necroptosis inhibition assays with GW806742X.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent results in necroptosis inhibition assays using GW806742X.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GW806742X?
A1: GW806742X is a potent, ATP-mimetic small molecule inhibitor that primarily targets the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL), a key executioner protein in the necroptosis pathway.[1][2][3] It binds to the nucleotide-binding site within the MLKL pseudokinase domain (with a dissociation constant, Kd, of 9.3 μM), which prevents the conformational changes required for its activation.[1][3] This action retards the translocation of MLKL to the plasma membrane, thereby inhibiting necroptotic cell death.[1][2] It is important to note that GW806742X also exhibits potent inhibitory activity against VEGFR2 (IC50 = 2 nM) and may have other off-target effects.[1][4] Some evidence suggests potential polypharmacological effects, which could include the inhibition of upstream kinases like RIPK1 and RIPK3.[5][6]
Q2: What is the typical necroptosis signaling pathway?
A2: Necroptosis is a form of regulated, caspase-independent cell death. The most well-characterized pathway is initiated by tumor necrosis factor-alpha (TNFα) binding to its receptor, TNFR1.[7][8] This leads to the assembly of a signaling complex (Complex I) that can initiate pro-survival signals.[7] However, under conditions where caspase-8 is inhibited, a secondary cytosolic complex, known as the necrosome, is formed.[6][7] This complex consists of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which undergo auto- and cross-phosphorylation.[9][10] Activated RIPK3 then phosphorylates MLKL.[2][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents.[2][7]
Q3: How do I distinguish necroptosis from apoptosis in my experiments?
A3: Differentiating necroptosis from apoptosis is critical for accurate data interpretation.[11] Key strategies include:
-
Use of Pan-Caspase Inhibitors: Necroptosis is, by definition, caspase-independent. Therefore, inducing cell death in the presence of a pan-caspase inhibitor, such as z-VAD-FMK, is a primary method to study necroptosis. If cell death is blocked, apoptosis is the likely mechanism; if it proceeds, necroptosis is implicated.[11]
-
Biochemical Markers: Analyze key protein markers for each pathway via Western blot. The presence of phosphorylated MLKL (p-MLKL) is a specific indicator of necroptosis.[11] Conversely, the presence of cleaved caspase-3 or cleaved PARP are hallmark indicators of apoptosis.[12]
-
Morphological Analysis: Under a microscope, apoptotic cells typically show shrinkage, membrane blebbing, and formation of apoptotic bodies. Necroptotic cells exhibit cell swelling (oncosis) and plasma membrane rupture.[11]
-
Flow Cytometry: Using Annexin V and a viability dye like Propidium Iodide (PI), early apoptotic cells are Annexin V positive and PI negative, while necroptotic and late apoptotic cells are positive for both.[11]
Necroptosis Signaling Pathway Overview
Caption: Simplified signaling pathway of TNFα-induced necroptosis and points of inhibition.
Troubleshooting Guide
Problem 1: High background cell death is observed in my negative control wells (untreated or vehicle-only).
| Potential Cause | Troubleshooting Action |
| Cell Culture Stress | Ensure optimal cell culture conditions (media, supplements, incubation). Avoid over-confluency, use low-passage cells, and handle cells gently.[11] |
| Reagent Toxicity | Test the toxicity of your vehicle (e.g., DMSO) at the final concentration used in the assay. If toxic, lower the concentration.[11] Prepare fresh stock solutions of reagents and use aliquots to avoid repeated freeze-thaw cycles.[11] |
| Contamination | Regularly check for microbial contamination in your cell cultures.[11] |
Problem 2: The necroptosis-inducing stimulus (e.g., TNFα/SMAC mimetic/z-VAD-FMK) is not causing significant cell death.
| Potential Cause | Troubleshooting Action |
| Suboptimal Stimulus Concentration | Titrate each component of the necroptosis-inducing cocktail to determine the optimal concentration for your specific cell line.[12] |
| Low Expression of Key Proteins | Verify the expression levels of RIPK1, RIPK3, and MLKL in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to be responsive to necroptosis.[11] |
| Inactive Reagents | Check the expiration dates and storage conditions of all reagents. The pan-caspase inhibitor z-VAD-FMK can be unstable; test its activity or use a fresh stock.[11][12] |
| Incorrect Timing | Optimize the incubation time with the necroptosis stimulus. Perform a time-course experiment (e.g., 2, 4, 6, 8, 24 hours) to find the optimal endpoint for measuring cell death.[11] |
Problem 3: GW806742X is not inhibiting necroptosis, or the results are highly variable.
| Potential Cause | Troubleshooting Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with GW806742X to determine its IC50 in your specific cell line and under your experimental conditions. Pre-treatment time with the inhibitor (typically 1-2 hours) may also need optimization.[12] |
| Activation of Alternative Death Pathway | When necroptosis is blocked, cells may die via apoptosis.[12] Co-treat cells with GW806742X and an apoptosis inhibitor (e.g., a different caspase inhibitor if z-VAD is the inducer). Also, perform a Western blot to check for cleaved caspase-3.[12] |
| Poor Pipetting Technique/Assay Variability | Ensure accurate and consistent pipetting. Mix all reagent and cell solutions thoroughly. Ensure even cell seeding in microplates and avoid "edge effects" by not using the outermost wells or by filling them with sterile PBS.[11] |
| Inhibitor Inactivity | Ensure proper storage of GW806742X stock solutions. Confirm target engagement by performing a Western blot to see if GW806742X reduces the levels of phosphorylated MLKL in a dose-dependent manner.[12] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in necroptosis inhibition assays.
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis
This protocol describes a general workflow for inducing necroptosis and assessing the inhibitory effect of GW806742X.
-
Cell Seeding: Plate cells (e.g., HT-29, L929) in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of GW806742X in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of GW806742X. Include a vehicle-only control. Incubate for 1-2 hours.[12]
-
Necroptosis Induction: Prepare the necroptosis-inducing cocktail. A common combination for human cells is TNFα (T), a SMAC mimetic (S), and a pan-caspase inhibitor like z-VAD-FMK (Z). For example, for HT-29 cells, use 100 ng/mL TNFα, 100 nM SMAC mimetic, and 20 µM z-VAD-FMK. Add this cocktail directly to the wells already containing the inhibitor.
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 8-24 hours).
-
Cell Viability Assessment: Measure cell death using a suitable assay, such as an LDH release assay (Protocol 2) or a cell viability assay (e.g., CellTiter-Glo).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of lytic cell death like necroptosis.[12]
-
Prepare Controls: After the treatment incubation period, prepare a "Maximum LDH Release" control by adding a lysis buffer (provided with most commercial kits) to several untreated wells 1 hour before the assay. Untreated, vehicle-treated wells will serve as the "Spontaneous LDH Release" control.
-
Collect Supernatant: Carefully collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Perform Assay: Add 50 µL of the LDH assay reaction mixture (provided in the kit) to each well containing the supernatant.
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure Absorbance: Stop the reaction by adding 50 µL of the stop solution. Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity: % Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
Protocol 3: Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol verifies that GW806742X is inhibiting the necroptosis pathway at the level of MLKL phosphorylation.[11][12]
-
Cell Treatment and Lysis: Treat cells in a 6-well plate as described in Protocol 1. At the desired time point, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-pMLKL Ser358) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Expected Results: In a successful experiment, the necroptosis-inducing stimulus should cause a strong band for p-MLKL. Treatment with GW806742X should show a dose-dependent decrease in the intensity of this p-MLKL band, while total MLKL and the loading control should remain unchanged.[12]
Quantitative Data Summary
The following table provides representative IC50 values for necroptosis inhibitors to serve as a reference. Actual values will vary based on the cell line, stimulus, and assay conditions.
| Inhibitor | Target | Cell Line | Stimulus | Approximate IC50 | Reference |
| GW806742X | MLKL, VEGFR2 | Mouse Dermal Fibroblasts | TSQ¹ | < 50 nM | [1][2] |
| GW806742X | MLKL, VEGFR2 | HUVEC (proliferation) | VEGF | 5 nM | [1][2] |
| Necrosulfonamide (NSA) | MLKL | HT-29 | T/S/Z² | ~0.5 µM | [5] |
| GSK'872 | RIPK3 | HT-29 | T/S/Z² | ~1 µM | [13] |
| Necrostatin-1 (Nec-1) | RIPK1 | L929 | TNFα | ~0.3 µM | [14] |
¹TSQ = TNFα, SMAC mimetic, Q-VD-OPh (pan-caspase inhibitor) ²T/S/Z = TNFα, SMAC mimetic, z-VAD-FMK
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GW806742X (PD003723, SNRUTMWCDZHKKM-UHFFFAOYSA-N) [probes-drugs.org]
- 5. Necroptosis inhibitors: mechanisms of action and therapeutic potential: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Saracatinib inhibits necroptosis and ameliorates psoriatic inflammation by targeting MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Potential reasons for lack of GW806742X efficacy in certain cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential reasons for the lack of GW806742X efficacy in certain cell lines. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GW806742X?
A1: GW806742X is a potent, ATP-mimetic inhibitor with dual activity against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] It binds to the pseudokinase domain of MLKL, inhibiting its function in the necroptosis pathway.[1][2] Specifically, it has been shown to retard MLKL membrane translocation, a critical step in necroptosis execution.[1] Its inhibitory activity against VEGFR2 suggests it also plays a role in anti-angiogenic processes.[1]
Q2: My cells are not responding to GW806742X treatment. What are the possible reasons?
A2: Several factors could contribute to the lack of efficacy of GW806742X in your cell line. The primary reasons to investigate are:
-
Defects in the Necroptosis Pathway: The target of GW806742X, MLKL, is a key component of the necroptosis pathway. If upstream components required for MLKL activation, such as Receptor-Interacting Protein Kinase 3 (RIPK3), are absent or non-functional, GW806742X may not exert its intended effect. Many cancer cell lines have been shown to have deficiencies in the necroptosis machinery.[3][4]
-
Low or Absent Target Expression: The expression levels of MLKL and VEGFR2 can vary significantly between cell lines. Low or absent expression of these target proteins will naturally lead to a lack of response.
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance to targeted therapies by upregulating compensatory signaling pathways that promote survival, even when the primary target is inhibited. In the context of VEGFR2 inhibition, this can include the activation of other pro-angiogenic pathways.[5][6]
-
Off-Target Effects and Polypharmacology: While GW806742X is known to target MLKL and VEGFR2, like many kinase inhibitors, it may have other off-target effects that could influence the cellular response.[7][8][9][10][11] The overall effect of the compound will be the net result of its on-target and off-target activities, which can be cell-type specific.
Troubleshooting Guides
Issue 1: Suspected Defect in the Necroptosis Pathway
If you suspect your cell line has a defect in the necroptosis pathway, follow this guide to assess the status of key pathway components.
Step 1: Verify the Expression of Key Necroptosis Proteins
-
Objective: To determine if your cell line expresses the necessary proteins for necroptosis, specifically RIPK3 and MLKL.
-
Method: Western Blotting.
Experimental Protocol: Western Blot for RIPK3 and MLKL
-
Cell Lysis:
-
Culture your cells of interest to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RIPK3 and MLKL overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][12][13][14][15]
-
Interpretation of Results:
| Western Blot Result | Interpretation | Next Steps |
| RIPK3 and MLKL Present | The core machinery is present. The issue may lie in the activation of the pathway. | Proceed to Step 2. |
| RIPK3 Absent, MLKL Present | The cell line is likely resistant to necroptosis induction via stimuli that require RIPK3. GW806742X may be ineffective as MLKL will not be phosphorylated and activated. | Consider using a different cell line known to be RIPK3-proficient or inducing necroptosis through a RIPK3-independent mechanism if applicable. |
| MLKL Absent | The direct target of GW806742X is absent. The compound will not have an effect on necroptosis in this cell line. | Select a different cell line with confirmed MLKL expression. |
Step 2: Assess the Formation of the Necrosome
-
Objective: To determine if the necrosome, the signaling complex containing RIPK1 and RIPK3, can form in your cells upon stimulation.
-
Method: Immunoprecipitation.
Experimental Protocol: Immunoprecipitation of the RIPK1-RIPK3 Necrosome
-
Cell Treatment:
-
Plate cells and treat with a known necroptosis-inducing stimulus (e.g., TNF-α + Smac mimetic + z-VAD-FMK) for the appropriate duration (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-RIPK1 or anti-RIPK3 antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP wash buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against both RIPK1 and RIPK3.[13]
-
Interpretation of Results:
| IP-Western Blot Result | Interpretation |
| Co-immunoprecipitation of RIPK1 and RIPK3 | The necrosome can form, indicating the upstream signaling components are functional. |
| No co-immunoprecipitation | There is a defect in the interaction between RIPK1 and RIPK3, preventing necrosome formation and subsequent MLKL activation. |
Step 3: Evaluate Cell Viability Following Necroptosis Induction
-
Objective: To confirm whether the lack of response to GW806742X is due to a general resistance to necroptosis.
-
Method: Cell Viability Assay.
Experimental Protocol: LDH Release Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment:
-
Pre-treat cells with GW806742X or a vehicle control for 1-2 hours.
-
Induce necroptosis using a standard stimulus (e.g., TNF-α, Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK).[12]
-
Include a "maximum lysis" control by adding a lysis buffer to a set of untreated wells.
-
-
LDH Measurement:
Interpretation of Results:
| LDH Release Result | Interpretation |
| High LDH release in stimulated cells, reduced by GW806742X | The necroptosis pathway is functional, and the inhibitor is active. |
| Low LDH release in stimulated cells | The cell line is resistant to the necroptosis-inducing stimulus. |
| High LDH release in stimulated cells, not affected by GW806742X | The necroptosis pathway is active, but GW806742X is not effective in this context. This could be due to reasons other than a defective pathway. |
Visualization of Troubleshooting Workflow for Necroptosis Pathway Defects
Issue 2: Potential Resistance via VEGFR2 Signaling
Given the dual inhibitory nature of GW806742X, a lack of efficacy could be related to resistance mechanisms associated with VEGFR2 inhibition.
Step 1: Assess VEGFR2 Expression and Activation
-
Objective: To confirm that VEGFR2 is expressed and can be activated in your cell line.
-
Method: Western Blotting for total and phosphorylated VEGFR2.
Experimental Protocol: Western Blot for Total and Phospho-VEGFR2
-
Cell Treatment:
-
Starve cells in serum-free media for several hours.
-
Stimulate cells with VEGF for a short period (e.g., 10-15 minutes).
-
For inhibitor testing, pre-treat with GW806742X before VEGF stimulation.
-
-
Lysis and Western Blotting:
-
Follow the Western Blot protocol described in Issue 1, Step 1.
-
Use primary antibodies against total VEGFR2 and phosphorylated VEGFR2 (p-VEGFR2).
-
Interpretation of Results:
| Western Blot Result | Interpretation |
| VEGFR2 present and phosphorylated upon VEGF stimulation | VEGFR2 signaling is active in this cell line. |
| VEGFR2 absent or not phosphorylated | The cell line does not have an active VEGFR2 signaling pathway, so inhibition of this pathway by GW806742X will not have an effect. |
Step 2: Investigate Activation of Bypass Signaling Pathways
-
Objective: To determine if alternative pro-survival pathways are activated, compensating for VEGFR2 inhibition.
-
Method: Western Blotting for key nodes of common bypass pathways (e.g., PI3K/Akt, Raf/MEK/ERK).[5]
Experimental Protocol: Western Blot for Bypass Pathway Proteins
-
Cell Treatment: Treat cells with GW806742X for various time points.
-
Lysis and Western Blotting:
-
Follow the Western Blot protocol as before.
-
Use primary antibodies against total and phosphorylated forms of key signaling proteins such as Akt and ERK.
-
Interpretation of Results:
| Western Blot Result | Interpretation |
| Increased phosphorylation of Akt or ERK upon GW806742X treatment | The cells may be activating these survival pathways to compensate for VEGFR2 inhibition. |
| No change in Akt or ERK phosphorylation | Activation of these specific bypass pathways is less likely to be the primary resistance mechanism. |
Visualization of VEGFR2 Signaling and Potential Bypass
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of GW806742X.
| Target | Parameter | Value | Cell Line/System |
| MLKL | Kd | 9.3 µM | In vitro binding assay |
| VEGFR2 | IC50 | 2 nM | In vitro kinase assay |
| Necroptosis | IC50 | < 50 nM | Mouse Dermal Fibroblasts (TSQ-induced) |
| VEGF-induced Proliferation | IC50 | 5 nM | HUVECs |
(Data sourced from MedchemExpress and other publicly available information)[1]
References
- 1. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK3 deficiency or catalytically inactive RIPK1 provides greater benefit than MLKL deficiency in mouse models of inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Studies with GW806742X Hydrochloride: A Technical Support Guide
Disclaimer: Publicly available in vivo toxicity data for GW806742X hydrochloride is limited. This guide is curated based on its known pharmacological action as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and general principles of in vivo research. The potential toxicities outlined are inferred from the established class effects of VEGFR inhibitors. Researchers should always conduct pilot studies to determine the maximum tolerated dose (MTD) and safety profile of this compound in their specific models.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a dual inhibitor, primarily targeting Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its inhibition of MLKL interferes with the necroptosis cell death pathway, while its potent inhibition of VEGFR2 blocks angiogenesis.
Q2: What are the potential on-target toxicities I should monitor for in my animal studies?
A2: Based on its potent VEGFR2 inhibition, potential on-target toxicities are similar to those observed with other VEGFR inhibitors. These can include:
-
Hypertension: Increased blood pressure is a common side effect of VEGFR inhibition.[1][2]
-
Proteinuria and Renal Complications: Damage to the glomeruli in the kidneys can lead to protein in the urine and, in more severe cases, thrombotic microangiopathy.[2]
-
Impaired Wound Healing: As angiogenesis is crucial for tissue repair, its inhibition can delay wound healing.
-
Cardiovascular Effects: VEGF signaling is important for cardiac homeostasis, and its inhibition can potentially lead to cardiac dysfunction.[1]
-
Gastrointestinal Side Effects: Diarrhea and reduced appetite have been reported with VEGFR inhibitors.[3]
-
Fatigue and Asthenia: General weakness and fatigue are also commonly reported side effects.[3]
Q3: What does the Material Safety Data Sheet (MSDS) for this compound indicate?
A3: The MSDS for this compound classifies the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] It is essential to handle the compound with appropriate personal protective equipment (PPE) and follow safety protocols for disposal.
Q4: Are there any known toxicities associated with inhibiting necroptosis?
A4: While the goal of necroptosis inhibitors is often to be protective, some studies on other necroptosis inhibitors have raised concerns about potential for inducing apoptosis at high concentrations.[5][6] It is important to carefully determine the therapeutic window for GW806742X in your specific model.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden increase in mortality in the treatment group. | Acute Toxicity: The administered dose may be above the maximum tolerated dose (MTD). | Immediately cease dosing and perform a thorough necropsy to identify potential target organs of toxicity. Initiate a dose de-escalation study to find a safe and tolerable dose. |
| Significant weight loss (>15-20%) in treated animals. | General Toxicity/Reduced Appetite: This is a common sign of systemic toxicity. It could be related to off-target effects or on-target VEGFR2 inhibition leading to gastrointestinal issues.[3] | Monitor food and water intake daily. Consider providing palatable, high-calorie food supplements. If weight loss is severe and progressive, consider reducing the dose or discontinuing the study for that animal. |
| Labored breathing, lethargy, or hunched posture. | Cardiopulmonary Distress: Could be related to cardiovascular side effects of VEGFR2 inhibition. | Immediately isolate the affected animal for close observation. Consult with a veterinarian. Consider non-invasive monitoring of heart rate and respiration if possible. Euthanize if the animal is in significant distress. |
| Visible signs of bleeding or delayed wound healing. | Impaired Hemostasis/Angiogenesis: Inhibition of VEGFR2 can interfere with blood vessel integrity and the normal wound healing process. | Avoid any unnecessary procedures that could cause injury. If surgical procedures are part of the experimental design, they should be performed before the initiation of treatment. Monitor any existing wounds closely for signs of healing. |
| Elevated blood pressure readings. | On-target VEGFR2 Inhibition: A known class effect of VEGFR inhibitors.[1][2] | If your study design allows, monitor blood pressure using tail-cuff plethysmography. If hypertension is a concern for your model, you may need to adjust the dose or consider co-administration of antihypertensive agents (consult with a veterinarian). |
| Cloudy urine or signs of edema. | Renal Toxicity: Potential proteinuria due to VEGFR2 inhibition affecting the kidneys.[2] | Collect urine samples for urinalysis to check for protein levels. Monitor for peripheral edema. If significant proteinuria is detected, it may be necessary to reduce the dose or discontinue treatment. |
Data Presentation
Table 1: In Vitro Activity and In Vivo Formulation of GW806742X
| Parameter | Value | Reference |
| MLKL Binding Affinity (Kd) | 9.3 µM | [5] |
| VEGFR2 Inhibition (IC50) | 2 nM | [7] |
| In Vivo Formulation Example | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
Experimental Protocols
Protocol: Pilot In Vivo Study for Maximum Tolerated Dose (MTD) Determination
Objective: To determine the MTD of this compound in the selected animal model.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Standard animal housing and care facilities
-
Equipment for dosing (e.g., oral gavage needles, syringes)
-
Scale for daily body weight measurement
-
Clinical observation checklist
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Dose Selection: Based on in vitro potency and any available literature, select a starting dose and at least 3-4 escalating dose levels. A wide range is recommended for the initial study.
-
Group Allocation: Randomly assign animals to treatment groups (n=3-5 per group), including a vehicle control group.
-
Formulation Preparation: Prepare the formulation of this compound fresh daily. Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
Dosing: Administer the compound or vehicle to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.
-
Monitoring:
-
Daily: Observe each animal for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing). Record observations on a checklist. Measure and record the body weight of each animal.
-
Weekly (or as needed): Collect blood samples for complete blood count (CBC) and serum chemistry analysis to monitor for organ toxicity.
-
-
Endpoint Determination: The study should continue for a predetermined period (e.g., 14-28 days) or until clear signs of toxicity are observed. The MTD is typically defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, euthanize all animals and perform a gross necropsy. Collect major organs (liver, kidneys, heart, lungs, spleen, etc.) for histopathological analysis to identify any microscopic changes.
Visualizations
Caption: VEGFR2 Signaling Pathway and Inhibition by GW806742X.
Caption: General Workflow for an In Vivo Toxicity Assessment Study.
References
- 1. Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|MSDS [dcchemicals.com]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
Best practices for long-term storage of GW806742X hydrochloride to maintain stability.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of GW806742X hydrochloride to maintain its stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal stability, the solid powder should be stored at -20°C, which can maintain its integrity for up to 3 years. Storage at 4°C is suitable for shorter periods, up to 2 years.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the solid form and should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly capped, light-resistant vials at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[1][2]
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: As a hydrochloride salt, GW806742X may be susceptible to certain degradation pathways. One common issue is salt disproportionation, where the salt converts to its free base, which can have different solubility and activity. This is more likely to occur in solution, influenced by pH and the presence of other ions. Additionally, like many complex organic molecules, it may be susceptible to hydrolysis, oxidation, and photolytic degradation under stressful conditions.
Q5: Is this compound hygroscopic?
A5: There is no specific data on the hygroscopicity of this compound. However, hydrochloride salts of active pharmaceutical ingredients (APIs) can be hygroscopic, meaning they can absorb moisture from the atmosphere. It is crucial to store the solid compound in a dry environment and to handle it in a controlled atmosphere (e.g., a glove box) if possible, especially in humid conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in biological assays. | Degradation of the compound in the stock solution or during the experiment. | - Prepare fresh solutions from the solid compound for each experiment. - Avoid repeated freeze-thaw cycles by using single-use aliquots of the stock solution. - Verify that the storage conditions for both solid and solution forms of the compound are appropriate (see FAQs). - Conduct a stability study of the compound in your specific assay buffer. |
| Precipitation of the compound in aqueous buffers or cell culture media. | Poor solubility of the compound at the working concentration or interaction with components of the medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low and compatible with your experimental system. - Briefly sonicate the solution to aid dissolution. - Perform a solubility test of this compound in your specific buffer or medium before conducting the main experiment. |
| Appearance of new peaks in HPLC or LC-MS analysis of the compound. | The compound is degrading into one or more new chemical entities. | - Review the storage and handling procedures to ensure the compound is protected from light, moisture, and extreme temperatures. - If possible, perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Variability in results between different batches of the compound. | Differences in the purity or stability of the batches. | - Always source the compound from a reputable supplier and obtain a certificate of analysis (CoA) for each batch. - Perform analytical validation (e.g., HPLC, NMR) on new batches to confirm identity and purity before use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| Solid (Powder) | 4°C | Up to 2 years | [1] |
| In Solvent | -80°C | Up to 2 years | [1] |
| In Solvent | -20°C | Up to 1 year | [1][4] |
Experimental Protocols
Protocol: General Forced Degradation Study for Assessing Stability
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of a compound like this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Suitable organic solvent (e.g., DMSO, methanol, acetonitrile)
-
HPLC system with a suitable detector (e.g., UV, MS)
-
Photostability chamber
-
Temperature and humidity-controlled oven
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a set time (e.g., 24 hours), protected from light.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 48 hours).
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] A control sample should be kept in the dark.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect any degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, if necessary.
Mandatory Visualization
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Addressing challenges in delivering GW806742X hydrochloride to target tissues.
Technical Support Center: GW806742X Hydrochloride
Disclaimer: this compound is a fictional compound designation used for illustrative purposes within this guide. The following troubleshooting advice, protocols, and data are based on common challenges encountered with the delivery of small molecule kinase inhibitors targeting well-established signaling pathways.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges in delivering this compound to target tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of a key signaling pathway often dysregulated in various diseases. Its primary mode of action is to block the phosphorylation of downstream effector proteins, thereby inhibiting cell proliferation and survival signals. The specific pathway should be confirmed with your target cell line or model system.
Q2: What are the most common initial challenges when working with this compound?
A2: The most frequently reported initial hurdles include poor aqueous solubility, leading to difficulties in preparing stock solutions and achieving desired concentrations in vitro, and suboptimal bioavailability in vivo, which can result in low exposure at the target tissue.
Q3: How can I improve the solubility of this compound for my experiments?
A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO. For aqueous-based assays, subsequent dilution should be done carefully, ensuring the final concentration of the organic solvent is compatible with your experimental system (typically <0.1% DMSO). For in vivo studies, formulation strategies such as co-solvents, cyclodextrins, or lipid-based carriers may be necessary.
Q4: What are the expected off-target effects, and how can I control for them?
A4: While designed to be selective, high concentrations of this compound may interact with other structurally related kinases. It is crucial to perform dose-response experiments to identify the optimal concentration that inhibits the target pathway with minimal off-target effects. Additionally, including a structurally related but inactive control compound can help differentiate on-target from off-target effects.
Troubleshooting Guide
Issue 1: Low Bioavailability and Inconsistent Efficacy in In Vivo Models
You may observe high variability or lower-than-expected efficacy in your animal models, which could be linked to poor drug delivery and low exposure at the target tissue.
Troubleshooting Steps:
-
Verify Formulation: Ensure the formulation is appropriate for the route of administration. For oral gavage, a suspension or solution with suitable excipients may be required to enhance absorption.
-
Assess Pharmacokinetics: Conduct a preliminary pharmacokinetic (PK) study to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Evaluate Tissue Distribution: Perform a biodistribution study to quantify the concentration of this compound in the target tissue versus other organs. This can help identify issues with tissue penetration or high accumulation in non-target organs.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations administered to a murine model.
| Formulation Vehicle | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Saline | IV | 5 | 1250 | 0.25 | 3200 | 100 |
| 5% DMSO in Saline | IP | 20 | 850 | 1 | 4800 | 47 |
| 10% Solutol in Water | PO | 50 | 320 | 4 | 2560 | 16 |
| 20% HP-β-CD in Water | PO | 50 | 610 | 2 | 5200 | 32.5 |
Interpretation: The intravenous (IV) route provides 100% bioavailability by definition. Intraperitoneal (IP) administration shows reasonable exposure. Oral (PO) bioavailability is limited but can be significantly improved by using an enabling formulation like 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD), which likely enhances solubility and absorption.
Issue 2: Lack of In Vitro to In Vivo Correlation (IVIVC)
You may find that potent in vitro activity (e.g., low nanomolar IC50) does not translate to the expected efficacy in vivo.
Troubleshooting Steps:
-
Assess Cell Permeability: Use an in vitro assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to determine if the compound can effectively cross cell membranes.
-
Evaluate Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life. Rapid metabolism can lead to low systemic exposure.
-
Check for Plasma Protein Binding: High binding to plasma proteins (like albumin) can reduce the free fraction of the drug available to engage the target tissue. This can be measured via equilibrium dialysis.
Data Presentation: Physicochemical and In Vitro Properties
| Parameter | Value | Implication for Delivery |
| Molecular Weight | 580.1 g/mol | Moderate size, generally favorable for cell permeability. |
| LogP | 4.2 | High lipophilicity; suggests good membrane permeability but potentially poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | <0.1 µg/mL | Very low solubility is a major hurdle for formulation and absorption. |
| PAMPA Permeability | 15 x 10⁻⁶ cm/s | High permeability, indicating the compound can likely cross cell membranes if it reaches them. |
| Plasma Protein Binding | 99.5% | High binding reduces the free drug concentration, potentially limiting efficacy. |
| Microsomal Half-life (Human) | 15 min | Moderate to high clearance; may lead to short duration of action in vivo. |
Experimental Protocols
Protocol 1: Assessment of In Vivo Tissue Distribution
Objective: To quantify the concentration of this compound in the target tissue (e.g., tumor) and other key organs over time.
Methodology:
-
Animal Model: Use tumor-bearing mice (e.g., xenograft model relevant to the compound's target).
-
Dosing: Administer a single dose of this compound via the intended route (e.g., oral gavage) using an optimized formulation.
-
Time Points: Euthanize cohorts of mice (n=3-5 per time point) at various times post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Collection: Collect blood (via cardiac puncture) and harvest the target tissue (tumor) along with other major organs (liver, kidneys, spleen, lung, brain).
-
Sample Processing: Weigh each tissue sample and homogenize in a suitable buffer. Extract the drug from plasma and tissue homogenates using protein precipitation or liquid-liquid extraction.
-
Quantification: Analyze the concentration of this compound in the extracts using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot the concentration of the drug in each tissue over time to determine the tissue-specific pharmacokinetic profile.
Visualizations
Signaling Pathway
This diagram illustrates a representative signaling cascade that can be targeted by a kinase inhibitor like this compound. Activation of a receptor tyrosine kinase (RTK) by a growth factor (Ligand) leads to autophosphorylation and the recruitment of adaptor proteins, initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways that drive cell proliferation and survival.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.
Experimental Workflow
This workflow outlines the logical steps for troubleshooting poor in vivo efficacy of this compound, starting from the initial observation and progressing through formulation, pharmacokinetic, and pharmacodynamic assessments.
Caption: Troubleshooting workflow for addressing poor in vivo drug efficacy.
Troubleshooting Logic
This decision tree provides a logical guide for diagnosing issues related to preparing and using this compound in cell-based assays.
Caption: Decision tree for troubleshooting in vitro assay inconsistencies.
Technical Support Center: Optimizing MLKL-Dependent Necroptosis Inhibition Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, executing, and troubleshooting experiments aimed at confirming the inhibition of Mixed Lineage Kinase Domain-Like (MLKL) dependent necroptosis.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular events in MLKL-dependent necroptosis?
A1: MLKL-dependent necroptosis is a programmed form of necrotic cell death.[1][2] It is initiated by stimuli such as TNF-α, which, in the absence of active Caspase-8, leads to the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[3][4][5] RIPK1 and RIPK3 form a complex called the necrosome.[3][6] Within this complex, RIPK3 phosphorylates MLKL.[1][6][7] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation from the cytosol to the plasma membrane.[1][7][8][9] The oligomerized MLKL disrupts membrane integrity, causing cell swelling, rupture, and the release of intracellular contents.[7][10][11]
Q2: How can I distinguish necroptosis from apoptosis?
A2: Differentiating necroptosis from apoptosis is crucial for confirming the mechanism of cell death. Since necroptosis is caspase-independent, a primary strategy is to use a pan-caspase inhibitor, such as z-VAD-FMK.[10][12] If cell death proceeds in the presence of z-VAD-FMK, it suggests a non-apoptotic mechanism like necroptosis.[12] Conversely, apoptosis is characterized by the activation of executioner caspases like caspase-3.[12]
Key distinguishing features:
-
Biochemical Markers: Necroptosis is marked by the phosphorylation of RIPK1, RIPK3, and MLKL, while apoptosis involves the cleavage of caspase-3 and PARP.[4][10][12][13]
-
Morphology: Necroptotic cells exhibit swelling and plasma membrane rupture, whereas apoptotic cells are characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[2][12]
-
Flow Cytometry: Using Annexin V and a viability dye like Propidium Iodide (PI), necroptotic cells rapidly become double-positive (Annexin V+/PI+), while early apoptotic cells are Annexin V+/PI-.[12]
Q3: What are the essential controls for a necroptosis inhibition experiment?
A3: Proper controls are essential to validate that the observed cell death is indeed MLKL-dependent necroptosis and that your inhibitor is acting specifically.
| Control Group | Treatment | Purpose | Expected Outcome |
| Untreated Control | Cells + Vehicle (e.g., DMSO) | To measure baseline cell viability and spontaneous cell death. | High viability (>95%) |
| Stimulus Only | Cells + Necroptosis Inducer (e.g., T/S/Z) | To induce necroptosis and establish a maximum cell death window. | Low viability, high pMLKL |
| Positive Inhibition Control | Cells + Known Necroptosis Inhibitor (e.g., Nec-1s, GSK'872) + Inducer | To confirm that the induced cell death is preventable by blocking the known pathway. | High viability, low pMLKL |
| Test Inhibitor | Cells + Your Compound + Inducer | To test the efficacy of your experimental inhibitor. | Increased viability (if effective) |
| Inhibitor Toxicity Control | Cells + Your Compound (No Inducer) | To ensure your compound is not cytotoxic on its own. | High viability (>95%) |
| Genetic Control (Optional) | MLKL-/- or RIPK3-/- cells + Inducer | The gold standard to confirm the pathway's dependence on specific proteins. | High viability |
| T/S/Z refers to the common induction cocktail of TNFα, a SMAC mimetic, and z-VAD-FMK.[14][15] |
Troubleshooting Guides
Issue 1: No significant cell death is observed after inducing necroptosis.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Verify that your chosen cell line expresses sufficient levels of RIPK1, RIPK3, and MLKL via Western blot.[12] Some cell lines may have low endogenous expression.[16] |
| Ineffective Stimulus | Confirm the activity of your necroptosis-inducing agents (e.g., TNFα, SMAC mimetic). Check their expiration dates and storage conditions. Test a range of concentrations to find the optimal dose for your cell line. |
| Incorrect Timing | Necroptosis is a kinetic process. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal endpoint for measuring cell death in your system.[17] |
| Cell Confluency | Ensure cells are in a logarithmic growth phase and plated at an optimal density. Overly confluent or sparse cultures can respond differently to stimuli. |
Issue 2: The Western blot for phosphorylated MLKL (pMLKL) is weak or absent.
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase inhibitors (e.g., PhosSTOP) to preserve the phosphorylation status of MLKL during sample preparation.[16] |
| Poor Antibody Quality | Validate your primary antibody against pMLKL. Use a positive control lysate from a cell line known to undergo robust necroptosis. Ensure you are using the correct antibody for the species you are studying (human vs. mouse).[1] |
| Incorrect Time Point | MLKL phosphorylation is a transient event that precedes cell death. Harvest cell lysates at earlier time points (e.g., 1-4 hours post-stimulation) before widespread cell lysis occurs.[13][17] |
| Protein Degradation | Ensure all sample preparation steps are performed quickly and on ice to minimize protein degradation by proteases. Use protease inhibitors in your lysis buffer.[16] |
Issue 3: High variability or inconsistent results between replicates.
Experimental Protocols & Data Interpretation
Protocol 1: General Workflow for Testing a Necroptosis Inhibitor
This workflow outlines the key steps from cell culture to data analysis for confirming the activity of a potential MLKL-dependent necroptosis inhibitor.
References
- 1. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Analyze Cellular Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioradiations.com [bioradiations.com]
- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis | The EMBO Journal [link.springer.com]
- 9. pnas.org [pnas.org]
- 10. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols to improve the reproducibility of GW806742X hydrochloride experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving GW806742X hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: GW806742X is a potent, ATP-mimetic small molecule inhibitor. Its primary targets are Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor in angiogenesis.[1][2][3][4]
Q2: What is the mechanism of action of this compound?
A2: GW806742X binds to the pseudokinase domain of MLKL, preventing its translocation to the plasma membrane and thereby inhibiting necroptotic cell death.[1][2][4] It also inhibits the kinase activity of VEGFR2, blocking downstream signaling pathways involved in cell proliferation and angiogenesis.[1][2]
Q3: What are the common experimental applications of this compound?
A3: GW806742X is commonly used in in vitro and in vivo studies to investigate the roles of necroptosis and angiogenesis in various physiological and pathological processes, including inflammatory diseases, neurodegenerative disorders, and cancer.
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare stock solutions in anhydrous DMSO. For long-term storage, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. Working solutions should be freshly prepared for each experiment to ensure optimal activity.[3][4]
Q5: What are the key considerations for in vivo studies with this compound?
A5: For in vivo administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] It is crucial to ensure complete dissolution and to prepare the formulation fresh on the day of use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weak inhibition of necroptosis | Compound Precipitation: this compound may precipitate in aqueous media, reducing its effective concentration. | - Ensure complete dissolution of the stock solution in DMSO before further dilution.- Prepare working solutions fresh for each experiment.- Visually inspect media for any signs of precipitation after adding the compound. |
| Cell Line Variability: Different cell lines may exhibit varying sensitivity to necroptosis induction and inhibition. | - Titrate the concentration of the necroptosis-inducing agent (e.g., TNF-α, Smac mimetic, z-VAD-FMK) for your specific cell line.- Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell model. | |
| Suboptimal Assay Conditions: Incorrect timing of compound addition or measurement can lead to inaccurate results. | - Pre-incubate cells with this compound before adding the necroptotic stimulus.- Perform a time-course experiment to determine the optimal endpoint for measuring cell death. | |
| High background signal in cell viability assays | Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final concentration of DMSO in the culture media is below a non-toxic level (typically ≤ 0.5%).- Include a vehicle control (media with the same concentration of DMSO as the treated wells) in your experimental setup. |
| Assay Interference: The compound may interfere with the assay reagents (e.g., MTT, resazurin). | - Run a control experiment with this compound in cell-free media to check for direct interaction with the assay components. | |
| Variability in VEGFR2 inhibition | Ligand Concentration: The concentration of VEGF used to stimulate VEGFR2 can affect the observed inhibitory potency. | - Use a concentration of VEGF that elicits a submaximal response to allow for sensitive detection of inhibition.- Ensure consistent VEGF concentration across all experiments. |
| Cellular Context: The expression levels of VEGFR2 and the activity of downstream signaling pathways can vary between cell types. | - Characterize VEGFR2 expression in your chosen cell line.- Analyze downstream signaling events (e.g., phosphorylation of PLCγ, ERK, Akt) to confirm target engagement. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Cell Line/System | Value | Reference |
| MLKL | Binding Affinity (Kd) | - | 9.3 µM | [1][2][3][4] |
| VEGFR2 | Kinase Inhibition (IC50) | - | 2 nM | [1][2] |
| Necroptosis | Cell Viability | Mouse Dermal Fibroblasts (MDFs) | < 50 nM | [1][3] |
| Cell Proliferation | VEGF-induced Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 nM | [1][2] |
Detailed Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in Cell Culture
-
Cell Seeding: Plate cells (e.g., HT-29, L929) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a solution of necroptosis-inducing agents. A common combination is TNF-α (20-100 ng/mL), a Smac mimetic (e.g., birinapant, 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM). Add 100 µL of this induction cocktail to each well (except for the untreated control wells).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or a lactate (B86563) dehydrogenase (LDH) release assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control and plot the results as a percentage of cell viability versus the concentration of this compound to determine the IC50 value.
Protocol 2: VEGFR2 Kinase Activity Assay
-
Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, recombinant human VEGFR2 enzyme, and the substrate (e.g., a poly-Glu,Tyr peptide).
-
Inhibitor Addition: Add serial dilutions of this compound or the vehicle control (DMSO) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
Validation & Comparative
Comparing the efficacy of GW806742X with other necroptosis inhibitors like necrosulfonamide.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two prominent necroptosis inhibitors, GW806742X and necrosulfonamide (B1662192). While both compounds effectively block the necroptotic cell death pathway, they exhibit distinct mechanisms of action and inhibitory profiles. This document outlines their comparative efficacy based on available experimental data, details the methodologies for key validation assays, and provides visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the Executioner Protein MLKL
Necroptosis is a form of regulated cell death orchestrated by a signaling cascade that culminates in the activation of the mixed lineage kinase domain-like (MLKL) protein. Both GW806742X and necrosulfonamide exert their inhibitory effects by targeting MLKL, albeit through different molecular interactions.
GW806742X is an ATP-mimetic small molecule that functions as a potent inhibitor of MLKL. It binds to the nucleotide-binding site within the pseudokinase domain of MLKL. This interaction is reported to have a dissociation constant (Kd) of 9.3 μM. By occupying the ATP-binding pocket, GW806742X is thought to prevent the conformational changes in MLKL that are necessary for its oligomerization and subsequent translocation to the plasma membrane, thereby inhibiting the final steps of necroptosis.
Necrosulfonamide (NSA) , in contrast, is a covalent inhibitor of human MLKL. It specifically and irreversibly binds to a cysteine residue (Cys86) located in the N-terminal domain of human MLKL. This covalent modification prevents the oligomerization of MLKL, a critical step for its function as the executioner of necroptosis. It is important to note that the cysteine residue targeted by necrosulfonamide is not conserved in murine MLKL, rendering the compound ineffective in mouse cells.
Comparative Efficacy: A Data-Driven Overview
| Compound | Target | Mechanism of Action | Quantitative Data | Cell Line / Conditions |
| GW806742X | MLKL (pseudokinase domain) | ATP-competitive inhibitor | Kd : 9.3 μMIC50 : < 50 nM | Mouse Dermal Fibroblasts (MDFs) / TNF (1 ng/mL), Smac mimetic, Q-VD-OPh |
| Necrosulfonamide | Human MLKL (Cys86) | Covalent inhibitor | IC50 : 124 nM | Human Colon Adenocarcinoma (HT-29) / TNF, Smac mimetic, z-VAD-fmk |
Note: The IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values presented are representative values from published studies. Direct comparison of potency should be made with caution due to the different biological systems used for their determination.
Experimental Protocols
To facilitate the independent evaluation and comparison of these inhibitors, detailed protocols for key experiments are provided below. The human colon adenocarcinoma cell line, HT-29, is a commonly used and well-characterized model for studying TNF-induced necroptosis.
Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in HT-29 cells using a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
24-well or 96-well plates
-
TNF-α (human, recombinant)
-
Smac mimetic (e.g., birinapant, LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a multi-well plate at a density of 5 x 104 cells per well (for a 24-well plate). Allow the cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Inhibitor Pre-treatment: Prepare working solutions of GW806742X, necrosulfonamide, and a vehicle control (DMSO) in complete culture medium. Remove the existing medium from the cells and add the medium containing the inhibitors or vehicle. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a solution of necroptosis-inducing agents in complete culture medium. The final concentrations can be optimized, but a common starting point is:
-
20 ng/mL TNF-α
-
100 nM Smac mimetic
-
20 µM z-VAD-fmk
-
-
Add the necroptosis-inducing cocktail to the wells and incubate for the desired time (typically 18-24 hours for cell viability assays or shorter for phosphorylation studies).
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Treated cells in an opaque-walled multi-well plate (e.g., 96-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol allows for the direct assessment of necroptosis pathway activation by detecting the phosphorylated, active form of MLKL.
Materials:
-
Treated cells
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against p-MLKL (e.g., anti-phospho-MLKL Ser358)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After a shorter treatment period (e.g., 4-8 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the p-MLKL band in inhibitor-treated samples indicates successful inhibition of the necroptosis pathway.
Visualizing the Necroptosis Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Necroptosis signaling pathway and inhibitor targets.
Caption: Experimental workflow for comparing necroptosis inhibitors.
Validating the Specificity of GW806742X Hydrochloride for MLKL Over Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GW806742X hydrochloride, a known inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway. The objective is to assess its specificity for MLKL over other kinases, a critical factor in its potential as a research tool and therapeutic agent. While comprehensive kinome-wide selectivity data for this compound is not extensively published, this guide summarizes the available inhibitory data and outlines a detailed experimental protocol for researchers to independently validate its specificity.
Introduction to this compound
GW806742X is an ATP-mimetic small molecule inhibitor that has been identified as a potent inhibitor of MLKL.[1][2][3] It functions by binding to the pseudokinase domain of MLKL, thereby preventing the conformational changes required for its downstream effector functions in the necroptosis pathway.[1][4] Necroptosis is a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases, making inhibitors of this pathway valuable research tools and potential therapeutics. However, the utility of a chemical probe is highly dependent on its specificity. Off-target effects can lead to misinterpretation of experimental results and potential toxicity.[5][6][7] One study has suggested that GW806742X might also inhibit the kinase activities of RIPK1 and RIPK3, raising questions about its precise mechanism of necroptosis inhibition.[4]
Known Kinase Activity of this compound
Currently, public domain data on the comprehensive selectivity of GW806742X across the human kinome is limited. The available data on its known targets are summarized in the table below.
| Target Kinase | Assay Type | Potency | Reference(s) |
| MLKL | Dissociation Constant (Kd) | 9.3 μM | [1][2][3] |
| VEGFR2 | Half-maximal Inhibitory Concentration (IC50) | 2 nM | [1][2] |
| AURKA/B | Cell Proliferation Assay (K-562) IC50 | > 5 µM / 1.47 µM | [8] |
This data indicates that while GW806742X binds to MLKL in the micromolar range, it is a highly potent inhibitor of VEGFR2, a receptor tyrosine kinase involved in angiogenesis. This significant off-target activity is a critical consideration for researchers using this compound to study MLKL-mediated necroptosis.
The Necroptosis Signaling Pathway
To understand the context of MLKL inhibition, it is essential to visualize its position in the necroptosis pathway. Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor (TNF). The core of the pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and finally MLKL.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
Unraveling the Specificity of GW806742X in Necroptosis Inhibition: A Comparative Analysis
The inhibition of necroptosis by the small molecule GW806742X is not completely dependent on its interaction with Mixed Lineage Kinase Domain-Like protein (MLKL). While GW806742X is a potent inhibitor of MLKL, significant off-target activity, most notably against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggests a more complex mechanism of action. This guide provides a comprehensive comparison of GW806742X with other key necroptosis inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and development. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase MLKL. GW806742X has emerged as a valuable chemical probe to study this pathway; however, a thorough understanding of its target specificity is crucial for the accurate interpretation of experimental results.
GW806742X: On-Target Efficacy and Off-Target Considerations
GW806742X is an ATP-mimetic compound that binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM.[1][2] This interaction retards the membrane translocation of MLKL, a critical step for the execution of necroptosis.[3][4] In cellular assays, GW806742X effectively inhibits TNF-induced necroptosis in mouse dermal fibroblasts with a half-maximal inhibitory concentration (IC50) of less than 50 nM.[3][4]
However, the assertion of MLKL-exclusive action is challenged by the potent inhibitory effect of GW806742X on VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. The IC50 value for VEGFR2 inhibition is 2 nM, indicating a significantly higher affinity for this off-target compared to its intended target, MLKL.[3][5][6] This "polypharmacological effect" raises the possibility that the observed anti-necroptotic effects of GW806742X may, in part, be mediated through pathways independent of direct MLKL inhibition. To date, a comprehensive public kinome scan of GW806742X to fully elucidate its selectivity profile remains unavailable.
Comparative Analysis of Necroptosis Inhibitors
To provide a broader context for the use of GW806742X, this section compares its activity with other well-characterized inhibitors that target different nodes of the necroptosis pathway.
| Inhibitor | Primary Target | Mechanism of Action | On-Target Potency | Key Off-Targets |
| GW806742X | MLKL | Binds to the pseudokinase domain, preventing membrane translocation.[3][4] | Kd = 9.3 µM[1][2] | VEGFR2 (IC50 = 2 nM) [3][5][6] |
| Necrostatin-1 (B1678002) (Nec-1) | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity.[7] | EC50 = 182 nM[7] | Indoleamine 2,3-dioxygenase (IDO)[8] |
| GSK'872 | RIPK3 | Potent and selective inhibitor of RIPK3 kinase activity.[1][3][5] | IC50 = 1.3 nM[1][3][5][9] | Minimal cross-reactivity against a panel of 300 kinases.[1][5] |
| Necrosulfonamide (B1662192) (NSA) | MLKL | Covalently binds to Cys86 of human MLKL, blocking its function.[10] | IC50 < 0.2 µM | Species-specific for human MLKL.[10] |
Signaling Pathways and Inhibitor Targets
The following diagram illustrates the necroptosis signaling pathway and the points of intervention for the discussed inhibitors.
Experimental Protocols
To facilitate the rigorous evaluation of necroptosis inhibitors, detailed protocols for key assays are provided below.
Experimental Workflow for Assessing Necroptosis Inhibition
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of necroptosis.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, L929, mouse dermal fibroblasts)
-
96-well cell culture plates
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-fmk)
-
Test inhibitors (GW806742X, Nec-1, GSK'872, NSA)
-
LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli. Include untreated and maximum lysis controls.
-
Incubate for a time sufficient to induce cell death (typically 6-24 hours).
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum lysis control.[6][11][12][13]
Protocol 2: Immunofluorescence Staining for MLKL Translocation
This method visualizes the translocation of MLKL from the cytoplasm to the plasma membrane upon necroptosis induction.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Necroptosis-inducing agents and inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against MLKL or phospho-MLKL
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and treat with inhibitors and necroptosis-inducing agents as described for the LDH assay.
-
Wash the cells with PBS and fix them with the chosen fixation solution.
-
If using a non-permeabilizing fixative, permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody diluted in blocking solution.
-
Wash the cells with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.[14][15][16]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein within a cellular context.
Materials:
-
Cell culture and treatment reagents as above
-
PBS
-
Protease and phosphatase inhibitor cocktails
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Heating block or PCR machine with a thermal gradient function
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibody against the target protein (e.g., MLKL, RIPK1, RIPK3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Divide the cell suspension into aliquots for different temperature points.
-
Heat the aliquots at a range of temperatures for a defined period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of the target protein in the soluble fraction by Western blotting.
-
A shift in the melting curve of the target protein in the presence of the inhibitor indicates direct target engagement.
Conclusion
The available evidence strongly suggests that the inhibitory effect of GW806742X on necroptosis is not solely dependent on its interaction with MLKL. Its potent off-target inhibition of VEGFR2 necessitates careful consideration when interpreting experimental data. For studies requiring highly specific inhibition of necroptosis, alternative compounds such as GSK'872 for RIPK3 or necrosulfonamide for human MLKL may be more appropriate choices. The selection of a necroptosis inhibitor should be guided by the specific research question and a thorough understanding of the compound's pharmacological profile. The provided experimental protocols offer a framework for researchers to rigorously evaluate and compare the efficacy and specificity of these valuable chemical tools.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GW806742X (PD003723, SNRUTMWCDZHKKM-UHFFFAOYSA-N) [probes-drugs.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]
- 7. Enhanced RIPK3 Kinase Activity-dependent Lytic Cell Death in M1 but Not M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 9. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Covalent and Non-Covalent MLKL Inhibitors for Necroptosis Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of covalent and non-covalent inhibitors targeting the Mixed Lineage Kinase Domain-Like (MLKL) protein, the key executioner of necroptosis. This analysis is supported by experimental data, detailed protocols, and visualizations to aid in the selection and application of these critical research tools.
Necroptosis is a form of regulated cell death that plays a significant role in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1][2] The terminal step of this pathway is executed by MLKL, making it a prime target for therapeutic intervention.[1] Inhibitors of MLKL are broadly classified into two categories based on their mechanism of action: covalent and non-covalent. This guide offers a detailed comparative analysis of these two classes of inhibitors to inform experimental design and drug discovery efforts.
Performance Comparison: Covalent vs. Non-Covalent MLKL Inhibitors
The choice between a covalent and a non-covalent MLKL inhibitor depends on the specific research question and experimental context. Covalent inhibitors, such as the well-characterized necrosulfonamide (B1662192) (NSA), offer the advantage of high potency and prolonged target engagement.[3] However, this irreversible binding can also lead to off-target effects and potential toxicity.[4] Non-covalent inhibitors, like GW806742X, provide a reversible mode of action, which can be advantageous in terms of safety and tunable pharmacodynamics.[5] The following tables summarize the quantitative data for representative covalent and non-covalent MLKL inhibitors.
| Table 1: Covalent MLKL Inhibitors - Potency and Selectivity | |||||
| Inhibitor | Binding Site | Assay Type | Cell Line/System | Potency (IC50/EC50) | Reference |
| Necrosulfonamide (NSA) | Cys86 (human MLKL) | Cell Viability (Necroptosis) | HT-29 | ~0.2 µM | [3][6] |
| TC13172 | Cys86 (human MLKL) | Cell Viability (Necroptosis) | HT-29 | 2.0 nM | [7] |
| BI-8925 | Cys86 (human MLKL) | Cell Viability (Necroptosis) | Jurkat | 541 nM | [8] |
| BI-8925 | Cys86 (human MLKL) | Cell Viability (Necroptosis) | U937 | 271 nM | [8] |
| Compound 9 | Covalent (presumed Cys86) | Cell Viability (Necroptosis) | HT-29 | 148.4 nM | [9] |
| Compound 14 | Covalent (presumed Cys86) | Cell Viability (Necroptosis) | HT-29 | 595.9 nM | [9] |
| Table 2: Non-Covalent MLKL Inhibitors - Potency and Selectivity | |||||
| Inhibitor | Binding Site | Assay Type | Cell Line/System | Potency (Kd/IC50) | Reference |
| GW806742X | ATP-binding pocket | Binding Assay (SPR) | Recombinant mouse MLKL | Kd: 9.3 µM | [10][11] |
| GW806742X | Cell Viability (Necroptosis) | Mouse Dermal Fibroblasts | < 50 nM | [10][12] | |
| GW806742X | Kinase Assay | VEGFR2 | - | 2 nM | [12][13] |
| Saracatinib | Not specified (binds MLKL) | Cell Viability (Necroptosis) | L929 | - | [14] |
| Table 3: In Vivo Efficacy and Pharmacokinetics of Selected MLKL Inhibitors | ||||
| Inhibitor | Inhibitor Type | Disease Model | Key Findings | Pharmacokinetic Notes |
| Necrosulfonamide (NSA) | Covalent | Sepsis (mouse) | Increased median survival. | Not optimized for pharmacokinetic parameters; maximal nontoxic dose of 20 mg/kg determined.[4] |
| Necrosulfonamide (NSA) | Covalent | Alzheimer's Disease (rat) | Ameliorated spatial learning and memory deficits. | Administered intraperitoneally at 1.65 mg/kg/day for 6 weeks.[15] |
| Necrosulfonamide (NSA) | Covalent | Parkinson's Disease (mouse) | Recovered impaired motor performance and dopaminergic degeneration. | - |
| Necrosulfonamide (NSA) | Covalent | Inflammatory Hyperalgesia (mouse) | Ameliorated hyperalgesia by inhibiting necroptosis and pyroptosis. | Can enter the CNS when administered systemically. |
| GW806742X | Non-covalent | Asthma (mouse) | Reduced eosinophilia in an allergic inflammation model. | - |
Signaling Pathways and Experimental Workflows
To effectively utilize MLKL inhibitors, a thorough understanding of the necroptosis signaling pathway and the experimental workflows for inhibitor validation is essential.
The Necroptosis Signaling Pathway and Points of Inhibition
Necroptosis is initiated by various stimuli, such as TNF-α, leading to the formation of the necrosome, a complex comprising RIPK1 and RIPK3.[2] RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it forms pores, leading to cell lysis.[2][15] Covalent and non-covalent inhibitors target different sites on the MLKL protein to block this process.
Caption: MLKL signaling pathway and inhibitor intervention points.
Experimental Workflow for MLKL Inhibitor Screening and Validation
A typical workflow for identifying and characterizing novel MLKL inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and mechanism of action.
Caption: A logical workflow for MLKL inhibitor discovery.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of drug discovery. The following are detailed protocols for key assays used in the characterization of MLKL inhibitors.
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes the induction of necroptosis in a human colon adenocarcinoma cell line, HT-29, a commonly used model for studying this cell death pathway.
Materials:
-
HT-29 cells
-
McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human TNF-α (20 ng/mL final concentration)
-
Smac mimetic (e.g., Birinapant, 100 nM final concentration)
-
pan-Caspase inhibitor (e.g., z-VAD-fmk, 20 µM final concentration)
-
MLKL inhibitor (e.g., Necrosulfonamide)
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HT-29 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
On the day of the experiment, remove the culture medium and wash the cells once with PBS.
-
Add fresh medium containing the desired concentration of the MLKL inhibitor and incubate for 1-2 hours. For control wells, add medium with the vehicle (e.g., DMSO).
-
To induce necroptosis, add a combination of TNF-α, Smac mimetic, and z-VAD-fmk to the final concentrations indicated above.
-
Incubate the cells for the desired time period (e.g., 8-24 hours).
-
Proceed with downstream analysis, such as cell viability assays or Western blotting.
Protocol 2: Cell Viability Assay (LDH Release Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate.
-
Commercially available LDH cytotoxicity assay kit.
Procedure:
-
After the incubation period for necroptosis induction, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
To determine the percentage of cytotoxicity, lyse a set of untreated control cells with the lysis buffer provided in the kit to obtain a maximum LDH release value.
-
Calculate the percentage of LDH release for each sample relative to the maximum LDH release control.
Protocol 3: Western Blotting for Phosphorylated MLKL (pMLKL)
This protocol details the detection of phosphorylated MLKL, a key indicator of necroptosis activation, by Western blotting.
Materials:
-
Cells treated as described in Protocol 1 in 6-well plates.
-
Ice-cold PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pMLKL (Ser358), anti-total MLKL, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
After necroptosis induction, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pMLKL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total MLKL and the loading control to ensure equal protein loading.
Protocol 4: Biochemical MLKL Kinase Inhibition Assay (Conceptual Outline)
While MLKL is a pseudokinase, assays can be designed to measure the inhibitory effect of compounds on the upstream kinase RIPK3, which is responsible for MLKL phosphorylation.
Objective: To determine the in vitro potency of inhibitors against RIPK3-mediated MLKL phosphorylation.
Materials:
-
Recombinant active RIPK3 kinase.
-
Recombinant full-length MLKL protein (as a substrate).
-
ATP.
-
Kinase assay buffer.
-
Test compounds (MLKL inhibitors).
-
ADP-Glo™ Kinase Assay (Promega) or similar technology to measure kinase activity.
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase assay buffer, recombinant MLKL substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of recombinant RIPK3 and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents and measurement of luminescence.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
This comprehensive guide provides a framework for understanding and comparing covalent and non-covalent MLKL inhibitors. The provided data, protocols, and visualizations are intended to empower researchers to make informed decisions in their pursuit of novel therapeutics targeting necroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Saracatinib inhibits necroptosis and ameliorates psoriatic inflammation by targeting MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Inhibitor of Mixed-Lineage Kinase Domain-Like Protein: The Antifibrotic Effects of a Necroptosis Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MLKL deficiency alleviates neuroinflammation and motor deficits in the α-synuclein transgenic mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of GW806742X Binding to MLKL: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding of the necroptosis inhibitor GW806742X to the Mixed Lineage Kinase Domain-Like (MLKL) protein across different species. This document synthesizes available experimental data to highlight key similarities and differences in the binding characteristics, offering valuable insights for the development of novel therapeutics targeting necroptosis.
Executive Summary
Data Presentation: Quantitative Analysis of GW806742X Binding to MLKL
The binding affinity of GW806742X has been quantitatively determined for murine MLKL. As an ATP-competitive inhibitor, GW806742X binds to the nucleotide-binding site within the pseudokinase domain of MLKL.[4]
| Species | Protein Target | Binding Affinity (Kd) | Experimental Method | Reference |
| Mouse | MLKL (pseudokinase domain) | 9.3 μM | Not specified in abstracts | [1][2][3][4][5] |
| Human | MLKL | Data not available | - | - |
Note: The absence of publicly available binding affinity data for human MLKL represents a significant knowledge gap. Further experimental investigation is required to facilitate a direct cross-species comparison.
Mechanism of Action
GW806742X functions as an ATP mimetic, competitively binding to the ATP-binding pocket of the MLKL pseudokinase domain.[4] This interaction prevents the downstream events of necroptosis, specifically the translocation of MLKL to the plasma membrane, which is a critical step for the execution of this cell death program.[1][4]
Experimental Protocols
To facilitate further research and a more comprehensive cross-species comparison, detailed protocols for two standard biophysical techniques used to determine binding affinities are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (GW806742X) to a macromolecule (MLKL), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant MLKL protein (mouse or human)
-
GW806742X compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO)
-
Syringe for ligand injection
-
Sample cell
Procedure:
-
Sample Preparation:
-
Prepare a solution of MLKL protein (typically 10-50 µM) in the assay buffer.
-
Prepare a solution of GW806742X (typically 100-500 µM) in the identical assay buffer to minimize heats of dilution. The final DMSO concentration should be matched in both protein and compound solutions.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and injection syringe with the assay buffer.
-
-
Titration:
-
Load the MLKL solution into the sample cell.
-
Load the GW806742X solution into the injection syringe.
-
Perform a series of small, sequential injections of GW806742X into the MLKL solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks from each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (GW806742X) to a ligand (MLKL) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.
Materials:
-
Purified recombinant MLKL protein (mouse or human) with a tag for immobilization (e.g., His-tag, Biotin)
-
GW806742X compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+, with matched DMSO concentration to the analyte)
-
Regeneration solution (if required)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the MLKL protein onto the sensor chip surface to a desired density.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of GW806742X in the running buffer.
-
Inject the GW806742X solutions over the immobilized MLKL surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) during the association phase.
-
-
Dissociation:
-
Replace the analyte solution with running buffer and monitor the decrease in the SPR signal during the dissociation phase.
-
-
Regeneration (Optional):
-
If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model to determine the ka and kd values.
-
Calculate the Kd from the ratio of kd to ka (Kd = kd/ka).
-
Mandatory Visualizations
Necroptosis Signaling Pathway
This diagram illustrates the core necroptosis signaling pathway, highlighting the central role of MLKL and the inhibitory action of GW806742X.
Caption: The necroptosis signaling pathway initiated by TNFα, leading to MLKL activation and cell death.
Experimental Workflow for Binding Affinity Determination
This diagram outlines a typical workflow for determining the binding affinity of an inhibitor to its target protein using biophysical methods.
Caption: A generalized workflow for determining the binding affinity of a small molecule inhibitor to a protein.
References
Necroptosis Inhibition in Psoriatic Inflammation: A Comparative Overview of Investigational Compounds
For Researchers, Scientists, and Drug Development Professionals
The role of programmed cell death, specifically necroptosis, in the pathogenesis of psoriasis is an area of increasing research interest. The inflammatory cascade in psoriatic lesions is thought to be amplified by the release of damage-associated molecular patterns (DAMPs) from dying keratinocytes. This has led to the exploration of necroptosis inhibitors as a potential therapeutic strategy. This guide provides a comparative overview of GW806742X and other key compounds that target the necroptosis pathway and have been evaluated in models of psoriatic inflammation.
While direct head-to-head studies are not yet available, this document synthesizes existing preclinical and clinical data to offer a comparative perspective on their mechanisms of action and therapeutic potential.
Mechanism of Action: Targeting the Necroptotic Pathway
Necroptosis is a form of regulated necrosis dependent on the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture. The compounds discussed in this guide interfere with this signaling cascade at different key points.
Caption: Necroptosis signaling pathway and points of intervention by investigational inhibitors.
Comparative Efficacy in Psoriatic Inflammation Models
The following tables summarize the available data for GW806742X and other necroptosis inhibitors in preclinical and clinical models of psoriasis. The primary preclinical model cited is the imiquimod (B1671794) (IMQ)-induced psoriasis mouse model, a widely used and clinically relevant model that recapitulates key features of human plaque psoriasis.
Table 1: Overview of Investigational Necroptosis Inhibitors
| Compound | Primary Target(s) | Model System | Key Findings |
| GW806742X | MLKL (also potential for RIPK1, RIPK3) | Not specified in psoriasis models | Inhibits necroptosis by binding to the MLKL pseudokinase domain.[1] |
| Saracatinib | MLKL | Imiquimod-induced psoriasis (mouse) | Attenuated psoriasis-like symptoms, reduced PASI scores, and inhibited spleen enlargement.[1] |
| Nec-1s | RIPK1 | Imiquimod-induced psoriasis (mouse) | Improved morphological and histological features, and reduced inflammatory cytokine expression.[2][3] |
| GSK2982772 | RIPK1 | Plaque Psoriasis (human clinical trial) | Reduced epidermal thickness and CD3+ T cell infiltration in a Phase IIa study.[4][5] A later study at higher doses did not show significant clinical improvement.[6][7] |
Table 2: Quantitative Preclinical Data in Imiquimod-Induced Psoriasis Mouse Model
| Compound | Outcome Measure | Result |
| Saracatinib | PASI Score | Significantly lower in the IMQ + saracatinib group compared to the IMQ group.[1] |
| Spleen Enlargement | Significantly inhibited IMQ-induced spleen enlargement.[1] | |
| Nec-1s | Epidermal Thickness | Significantly reduced in the IMQ + Nec-1s group compared to the IMQ group. |
| Inflammatory Cytokine mRNA Levels (IL-1β, IL-6, IL-17A, IL-23a, CXCL1, CCL20) | Significantly decreased in the Nec-1s group compared to the IMQ group.[2][3] |
Table 3: Quantitative Clinical Data in Plaque Psoriasis (Phase IIa)
| Compound | Outcome Measure | Result |
| GSK2982772 | Plaque Lesion Severity Sum (PLSS) | Improvement observed with 60 mg twice-daily treatment compared to placebo.[4][5] |
| Epidermal Thickness | Reductions observed compared with placebo.[4][5] | |
| CD3+ T cell Infiltration (epidermis and dermis) | Reductions observed compared with placebo.[4][5] |
Experimental Protocols
A general understanding of the experimental models is crucial for interpreting the comparative data.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This is a widely used preclinical model that mirrors many aspects of human psoriasis.
-
Induction: A daily topical application of imiquimod cream (typically 5%) is administered to the shaved back and/or ears of mice for a set number of consecutive days.[8][9][10]
-
Pathogenesis: Imiquimod is a Toll-like receptor 7 (TLR7) and TLR8 agonist that activates the immune system, leading to a robust inflammatory response characterized by the IL-23/IL-17 axis, which is pivotal in human psoriasis.[8][9]
-
Phenotype: The model develops psoriasis-like skin lesions with erythema (redness), scaling, and induration (thickening). Histologically, it shows epidermal acanthosis (thickening), parakeratosis, and infiltration of immune cells such as T cells and neutrophils.[8][11]
-
Evaluation: Disease severity is often assessed using a modified Psoriasis Area and Severity Index (PASI) score, which grades erythema, scaling, and skin thickness.[10][11] Histological analysis of skin biopsies is performed to measure epidermal thickness and quantify immune cell infiltration. Splenomegaly (enlarged spleen) can be a marker of systemic inflammation.[1][11] Levels of inflammatory cytokines in the skin or blood are also measured.
Caption: A typical experimental workflow for the imiquimod (IMQ)-induced psoriasis mouse model.
Summary and Future Directions
The inhibition of necroptosis presents a novel therapeutic avenue for psoriasis. While GW806742X is identified as an MLKL inhibitor, its efficacy in psoriasis models has not been detailed in the reviewed literature. In contrast, other compounds targeting the necroptosis pathway, such as the MLKL inhibitor Saracatinib and the RIPK1 inhibitor Nec-1s, have demonstrated promising preclinical efficacy in the IMQ-induced psoriasis mouse model.
The clinical data for the RIPK1 inhibitor GSK2982772 are more equivocal, with an initial Phase IIa study showing some positive signals, but a subsequent study at higher doses failing to demonstrate significant clinical benefit. This highlights the challenges in translating preclinical findings to clinical efficacy.
Future research, including direct head-to-head preclinical studies, is warranted to better delineate the comparative efficacy and safety of these different necroptosis inhibitors. Such studies would be invaluable in guiding the selection of the most promising candidates for further clinical development in the treatment of psoriasis.
References
- 1. Saracatinib inhibits necroptosis and ameliorates psoriatic inflammation by targeting MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response to Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Independent Validation of GW806742X's Inhibitory Effect on MLKL Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW806742X with other known inhibitors of the necroptosis pathway, focusing on the critical step of Mixed Lineage Kinase Domain-Like (MLKL) protein phosphorylation. The information presented is supported by experimental data from publicly available research.
Introduction to Necroptosis and MLKL
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that plays a significant role in various pathological conditions, including inflammatory diseases and neurodegeneration. A key event in the necroptosis signaling cascade is the phosphorylation of MLKL by Receptor-Interacting Protein Kinase 3 (RIPK3). This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[1] Therefore, inhibiting MLKL phosphorylation is a promising therapeutic strategy for diseases driven by necroptosis.
Comparative Analysis of MLKL Inhibitors
This section compares GW806742X with two other well-characterized MLKL inhibitors, Necrosulfonamide (NSA) and TC13172. While all three compounds target the necroptosis pathway, their mechanisms of action and reported potencies differ.
Data Summary:
| Compound | Target | Mechanism of Action on MLKL | Binding Affinity (Kd) | Cellular Potency (IC50/EC50) | Off-Target Effects Noted |
| GW806742X | MLKL (pseudokinase domain) | ATP mimetic, inhibits MLKL phosphorylation[2] | 9.3 µM[3][4] | < 50 nM (necroptosis inhibition)[4] | VEGFR2 (IC50 = 2 nM)[4] |
| Necrosulfonamide (NSA) | MLKL (N-terminal domain) | Covalently binds to Cys86, blocking MLKL oligomerization and membrane translocation[5] | Not reported | < 0.2 µM (necroptosis inhibition) | - |
| TC13172 | MLKL | Covalently binds to Cys86, blocking MLKL translocation to the cell membrane without affecting its phosphorylation[2][6] | Not reported | 2 nM (necroptosis inhibition in HT-29 cells)[6] | - |
Key Findings:
-
GW806742X acts as an ATP mimetic that binds to the pseudokinase domain of MLKL, thereby inhibiting its phosphorylation.[2] It has demonstrated potent inhibition of necroptotic cell death.[4] However, it is important to note its significant off-target activity against VEGFR2.[4]
-
Necrosulfonamide (NSA) and TC13172 both target the N-terminal domain of MLKL.[2][5] A key distinction is that TC13172 has been reported to block the translocation of MLKL to the plasma membrane without preventing its phosphorylation, whereas the literature suggests GW806742X directly inhibits the phosphorylation event itself.[2][6]
-
TC13172 exhibits high potency in cell-based necroptosis assays.[6]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the necroptosis signaling pathway and the points of intervention for the discussed inhibitors.
Caption: Necroptosis signaling pathway and points of inhibition.
Experimental Protocol: Validation of MLKL Phosphorylation Inhibition
This section provides a detailed protocol for a cell-based assay to independently validate the inhibitory effect of GW806742X and other compounds on MLKL phosphorylation using Western blotting.
1. Cell Culture and Treatment:
-
Cell Line: Use a cell line known to undergo necroptosis, such as human HT-29 or mouse L929 cells.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Induction of Necroptosis:
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Pre-treat cells with the desired concentrations of GW806742X, NSA, TC13172, or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce necroptosis using a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM) to block apoptosis.
-
Include a non-treated control and a necroptosis-induced (vehicle-treated) control.
-
Incubate for the appropriate time to observe MLKL phosphorylation (typically 2-6 hours, may require optimization).
-
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. For detecting total MLKL and phosphorylated MLKL (pMLKL), use a reducing sample buffer. To detect MLKL oligomers, a non-reducing sample buffer should be used.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel (e.g., 10% gel).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated MLKL (pMLKL) and total MLKL overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
4. Data Analysis:
-
Quantify the band intensities for pMLKL and total MLKL using densitometry software.
-
Normalize the pMLKL signal to the total MLKL signal for each sample.
-
Compare the normalized pMLKL levels in the inhibitor-treated samples to the necroptosis-induced control to determine the percentage of inhibition.
-
If a dose-response experiment was performed, an IC50 value for the inhibition of MLKL phosphorylation can be calculated.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for validating MLKL phosphorylation inhibition.
Caption: Experimental workflow for pMLKL validation.
Conclusion
GW806742X is a potent inhibitor of necroptosis that appears to act by directly inhibiting the phosphorylation of MLKL. This mechanism distinguishes it from other MLKL inhibitors like TC13172, which block a downstream step in the pathway. When selecting an inhibitor for research purposes, it is crucial to consider not only its potency but also its mechanism of action and potential off-target effects. The provided experimental protocol offers a robust framework for the independent validation and comparison of these compounds in a laboratory setting.
References
- 1. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis | The EMBO Journal [link.springer.com]
- 6. medchemexpress.com [medchemexpress.com]
A review of studies that have utilized GW806742X to validate the role of necroptosis.
For researchers, scientists, and drug development professionals delving into the intricate mechanisms of regulated cell death, the validation of necroptosis pathways is a critical step. This guide provides a comprehensive comparison of GW806742X, a potent MLKL inhibitor, with other widely used necroptosis inhibitors targeting RIPK1 and RIPK3. By presenting key experimental data, detailed protocols, and signaling pathway visualizations, this guide aims to equip researchers with the necessary information to select the most appropriate tools for their studies.
Necroptosis, a form of programmed necrosis, is a caspase-independent cell death pathway implicated in a growing number of physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL). Small molecule inhibitors targeting these key proteins are invaluable for dissecting the pathway and validating its role in various disease models.
A Comparative Analysis of Necroptosis Inhibitors
This section provides a data-driven comparison of GW806742X with other prominent inhibitors of necroptosis. The tables below summarize their targets, inhibitory concentrations, and key characteristics, offering a clear overview for experimental design.
Table 1: Profile of Necroptosis Inhibitors
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 | Key Features |
| GW806742X | MLKL | Binds to the pseudokinase domain of MLKL, preventing its membrane translocation.[1][2] | Kd: 9.3 µM for MLKL binding.[1] | An ATP-mimetic compound that directly targets the terminal effector of the necroptosis pathway.[1][2] |
| Necrostatin-1 (B1678002) (Nec-1) | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity.[3] | ~20 µM for necroptosis inhibition in R28 cells.[3] | The first-in-class necroptosis inhibitor, widely used to probe the role of RIPK1. |
| GSK'872 | RIPK3 | Potent and selective inhibitor of RIPK3 kinase activity.[4][5] | Promotes cell viability in a dose-dependent manner, peaking at 40 µM in R28 cells.[3] | Allows for the specific interrogation of RIPK3's role in the necrosome. |
| Necrosulfonamide (NSA) | MLKL | Covalently binds to Cys86 of human MLKL, blocking its oligomerization and membrane translocation.[6] | IC50 = 124 nM in HT-29 cells.[6] | A highly potent and specific inhibitor of human MLKL; less effective on murine MLKL.[6] |
| Zharp-99 | RIPK3 | Directly blocks the kinase activity of RIPK3.[7] | More efficient than GSK'872 in inhibiting TNF-induced necroptosis in HT-29 cells.[7] | A novel and potent RIPK3 inhibitor with favorable in vivo pharmacokinetic profiles.[7] |
Table 2: Comparative Efficacy in Cellular Assays
| Cell Line | Necroptosis Induction | Inhibitor | Concentration | Observed Effect | Reference |
| Mouse Dermal Fibroblasts (MDFs) | TNF (1 ng/mL), Smac mimetic, Q-VD-OPh | GW806742X | < 50 nM | 50% rescue from necroptosis. | [2] |
| HT-29 (Human colon adenocarcinoma) | TNF-α, Smac mimetic, z-VAD-fmk | Necrosulfonamide | 124 nM (IC50) | Inhibition of necroptosis. | [6] |
| HT-29 | TNF-α (40 ng/ml), Smac mimetic (100 nM), z-VAD (20 μM) | Zharp-99 | 0.15 - 1.2 µM | Efficient inhibition of necroptosis. | [7] |
| R28 (Rat retinal ganglion cells) | Glutamate | Necrostatin-1 | 20 µM | Markedly improved cell viability. | [3] |
| R28 | Glutamate | GSK'872 | 40 µM | Promoted cell viability. | [3] |
| L929 (Murine fibrosarcoma) | TNF-α | Necrostatin-1 | 30 µM | Inhibition of necroptosis. | [8] |
Signaling Pathways in Necroptosis
To visually represent the points of intervention for these inhibitors, the following diagrams illustrate the necroptosis signaling cascade and the experimental workflow for its validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of necroptosis. Below are protocols for inducing necroptosis in a common cell line and for assessing the efficacy of inhibitors.
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes a widely used method to induce necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Necroptosis inhibitor of choice (e.g., GW806742X, Necrostatin-1, GSK'872)
-
96-well plates
-
Cell viability assay kit (e.g., MTT or LDH release assay)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the chosen necroptosis inhibitor (and appropriate vehicle control) for 1-2 hours.
-
Necroptosis Induction: Add a combination of human TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a preferred method (e.g., MTT assay or LDH release assay) according to the manufacturer's instructions.
Protocol 2: Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol allows for the detection of a key biochemical hallmark of necroptosis activation.
Materials:
-
Treated cell lysates from Protocol 1
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MLKL (human or mouse specific), anti-total MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the p-MLKL band in inhibitor-treated samples indicates successful inhibition of the necroptotic pathway.
Considerations for Inhibitor Selection and Use
When choosing an inhibitor for necroptosis research, it is crucial to consider potential off-target effects. While the inhibitors discussed are relatively specific, high concentrations may lead to unintended consequences. For instance, some kinase inhibitors can have effects on other kinases with similar ATP-binding pockets.[9] It is always advisable to use the lowest effective concentration and to validate key findings with a second, structurally unrelated inhibitor targeting the same protein, or with genetic approaches such as siRNA or CRISPR-mediated knockout.
References
- 1. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of GW806742X and Saracatinib as Necroptosis Inhibitors
For Immediate Release
A deep dive into the mechanistic nuances and comparative efficacy of two prominent necroptosis inhibitors, GW806742X and Saracatinib, offers critical insights for researchers in cellular biology and drug development. This guide provides a comprehensive analysis of their performance, supported by available experimental data, to aid in the selection of appropriate tool compounds for necroptosis research.
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. The kinase MLKL is the terminal executioner of this pathway, making it a prime target for therapeutic intervention. This guide benchmarks the established MLKL inhibitor, GW806742X, against the novel necroptosis inhibitor, Saracatinib, which has also been shown to target MLKL.
Performance Comparison at a Glance
| Parameter | GW806742X | Saracatinib | Notes |
| Primary Target | MLKL | MLKL | Both inhibitors target the key executioner protein of the necroptosis pathway. |
| Binding Affinity (Kd for MLKL) | 9.3 µM[1][2][3][4] | Not Reported | GW806742X's binding affinity to MLKL has been quantified. A corresponding value for Saracatinib is not currently available in the public domain. |
| Cellular Potency (IC50/EC50) | < 50 nM (TSQ-induced necroptosis in mouse dermal fibroblasts)[3] | 2.185 µM (TNF-induced necroptosis in L929 cells) | The cellular potency of these compounds has been determined in different cell lines and with different necroptotic stimuli, making a direct comparison of these values challenging. |
| Known Off-Target Effects | VEGFR2 (IC50 = 2 nM)[1] | Src family kinases (IC50s = 2.7-11 nM), ALK2, LCK, RIPK2, ABL[5] | GW806742X exhibits potent inhibition of VEGFR2. Saracatinib is a known Src kinase inhibitor with a broader kinase inhibition profile. |
| Mechanism of Action | ATP mimetic, binds to the pseudokinase domain of MLKL.[1] | Interferes with MLKL phosphorylation, translocation, and oligomerization.[6][7][8] | Both inhibitors prevent the final steps of necroptosis execution by targeting MLKL function. |
Delving into the Mechanisms: The Necroptosis Signaling Pathway
Necroptosis is a tightly regulated cell death cascade. The binding of ligands such as Tumor Necrosis Factor (TNF) to its receptor (TNFR1) can initiate the formation of a signaling complex. In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited and activated, leading to the formation of the necrosome. This complex then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it forms pores, leading to cell lysis.
Caption: The necroptosis signaling pathway initiated by TNF, highlighting the central role of the RIPK1-RIPK3-MLKL axis.
Experimental Methodologies: A Closer Look
To facilitate the replication and validation of the findings presented, this section details the typical experimental protocols used to assess the efficacy of necroptosis inhibitors.
TNF-α-induced Necroptosis Assay in L929 Cells
This assay is a common method to screen for and characterize necroptosis inhibitors.
-
Cell Culture: Murine L929 fibrosarcoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the test inhibitor (e.g., Saracatinib) or vehicle control for 1-2 hours.
-
Necroptosis Induction: Necroptosis is induced by adding TNF-α (e.g., 10 ng/mL), often in combination with a Smac mimetic (e.g., 0.1 µM SM-164) and a pan-caspase inhibitor (e.g., 10 µM z-VAD-FMK) to ensure the apoptotic pathway is blocked.[6]
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK8) or by measuring ATP levels.[6]
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Western Blot for Phosphorylated MLKL
This biochemical assay confirms the on-target effect of the inhibitors by assessing the phosphorylation status of MLKL, a key marker of necroptosis activation.
-
Cell Treatment: Cells are treated with the necroptosis-inducing stimulus in the presence or absence of the inhibitor as described above.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated MLKL (p-MLKL). A primary antibody for total MLKL and a housekeeping protein (e.g., GAPDH) are used for normalization.
-
Detection: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Analysis: The intensity of the p-MLKL band is quantified and normalized to total MLKL or the housekeeping protein.
Caption: A generalized workflow for evaluating the efficacy of necroptosis inhibitors in a cell-based assay.
In Vivo Studies
Both inhibitors have been evaluated in in vivo models, demonstrating their potential for therapeutic applications. Saracatinib has been shown to ameliorate psoriatic inflammation in an imiquimod-induced mouse model by inhibiting MLKL phosphorylation.[6] GW806742X has also been investigated in in vivo models, though specific details in the context of necroptosis are less extensively published.
Conclusion and Future Directions
Both GW806742X and Saracatinib are valuable tools for the study of necroptosis, with both compounds converging on the terminal executioner protein, MLKL. GW806742X appears to be a more potent inhibitor in the specific cellular context in which it was tested, although it has a significant off-target effect on VEGFR2. Saracatinib, while showing lower potency in the reported necroptosis assay, has a well-characterized profile as a Src kinase inhibitor and has demonstrated efficacy in a psoriasis model through MLKL inhibition.
The choice between these inhibitors will depend on the specific experimental needs. For studies requiring high potency and where VEGFR2 inhibition is not a concern, GW806742X may be suitable. For investigations where a broader kinase inhibition profile is acceptable or in the context of diseases with known Src involvement, Saracatinib presents a compelling option.
Future research should focus on direct comparative studies of these and other novel necroptosis inhibitors in standardized assays to provide a clearer picture of their relative potency and selectivity. Such studies will be instrumental in advancing our understanding of necroptosis and in the development of novel therapeutics for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]
- 4. GW806742X - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saracatinib inhibits necroptosis and ameliorates psoriatic inflammation by targeting MLKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saracatinib inhibits necroptosis and ameliorates psoriatic inflammation by targeting MLKL - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GW806742X Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the research compound GW806742X hydrochloride, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This compound, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and VEGFR2, requires careful consideration for its disposal due to its biological activity and the absence of a publicly available, specific Safety Data Sheet (SDS).[1][2][3][4][5] In such cases, a conservative approach that adheres to general best practices for hazardous and pharmaceutical waste management is essential.
Immediate Safety and Operational Plan
When a specific SDS is not available, researchers must treat the compound as potentially hazardous.[6] The primary directive is to consult your institution's Environmental Health and Safety (EHS) department, as they will provide guidance based on local, state, and federal regulations.[7]
Key Principles for Safe Disposal:
-
Segregate waste streams: Keep this compound waste separate from other chemical waste to prevent unintended reactions.[10][11][12]
-
Use appropriate and clearly labeled waste containers. [7][11][13]
-
Always wear appropriate Personal Protective Equipment (PPE) , including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling the compound and its waste.[6]
Step-by-Step Disposal Protocol
-
Characterize and Segregate Waste:
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated materials such as gloves, pipette tips, and weigh boats.[7][13] Collect this waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container with a secure screw-top cap.[7][10][13] Do not mix with other solvent waste unless explicitly approved by your EHS department.[12]
-
-
Container Management:
-
Storage of Waste:
-
Arrange for Professional Disposal:
Data Presentation: Disposal Guideline Summary
| Parameter | Guideline | Rationale |
| Waste Type | Solid (powder, contaminated items), Liquid (solutions) | Proper segregation prevents hazardous reactions and ensures correct disposal stream.[10][11][13] |
| Container Type | Solid: Puncture-resistant with liner. Liquid: Chemically resistant with screw-top cap. | Prevents leaks, spills, and exposure.[7][11][13] |
| Labeling | "Hazardous Waste," "this compound," Accumulation Start Date. | Ensures proper identification and regulatory compliance.[6][7][13] |
| PPE | Lab coat, safety glasses/goggles, chemical-resistant gloves. | Minimizes risk of personal exposure.[6] |
| Storage | Designated, secure, well-ventilated area with secondary containment. | Ensures safety and prevents unauthorized access or accidental spills.[7][10] |
| Final Disposal | Through institutional Environmental Health and Safety (EHS) department. | Ensures compliant and environmentally responsible disposal.[7][10] |
Experimental Protocols
As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The provided step-by-step disposal protocol serves as the primary methodology.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GW806742X | MLK | VEGFR | TargetMol [targetmol.com]
- 5. GW806742X - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. acs.org [acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Researchers: A Comprehensive Guide to Handling GW806742X Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of potent, novel compounds like GW806742X hydrochloride is paramount. In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the substance as potentially hazardous, is essential. This guide provides immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
I. Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by the specific laboratory procedure and the physical form of the compound. Since this compound is likely a powdered substance, there is a high risk of aerosolization and inhalation, necessitating robust protective measures.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[1] |
| General Laboratory Handling | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the necessary level of containment.[2] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and cross-contamination.
A. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent the spread of the compound.[3]
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
PPE: Don the appropriate PPE as outlined in the table above for handling powdered substances.
-
Weighing: Carefully weigh the desired amount of the compound. Use a spatula and weighing paper. Avoid any actions that could generate dust.
-
Clean-up: After weighing, carefully clean the spatula and the weighing area. Dispose of any contaminated materials as hazardous waste.
B. Solution Preparation:
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Gently swirl or stir the mixture until the compound is fully dissolved. Avoid splashing.
-
Labeling: Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.
C. Emergency Procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team. |
III. Disposal Plan
The disposal of this compound and any contaminated materials must comply with all applicable federal, state, and local regulations for hazardous waste.[4]
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated PPE, etc.) | - Collect in a clearly labeled, sealed, and leak-proof container.- Label as "Hazardous Waste" with the full chemical name.[1]- Store in a designated hazardous waste accumulation area. |
| Liquid Waste (solutions containing the compound) | - Collect in a sealed, labeled, and compatible container.- Do not mix with other waste streams unless compatibility is known.- The container should be clearly labeled with the chemical name and concentration.[1] |
| Sharps (needles, scalpels) | - Place in a designated sharps container.- The container should be puncture-resistant and leak-proof. |
All waste should be disposed of through a licensed hazardous waste disposal company.[5][6]
IV. Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 6. medicalwastepros.com [medicalwastepros.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
